ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE
Description
Properties
CAS No. |
128408-03-7 |
|---|---|
Molecular Formula |
C12H11F3O2 |
Synonyms |
ETHYL 4-(TRIFLUOROMETHYL)CINNAMATE |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of Ethyl 4-(trifluoromethyl)cinnamate
A Fluorine-Enhanced Scaffold for Medicinal & Materials Chemistry
Executive Summary
Ethyl 4-(trifluoromethyl)cinnamate (E4TFC) represents a critical intersection between classical Michael acceptors and modern organofluorine chemistry. By functionalizing the cinnamate scaffold with a para-trifluoromethyl group, researchers gain access to a molecule with enhanced lipophilicity, metabolic stability, and unique electrophilic properties. This guide serves as a technical blueprint for the synthesis, reactivity, and application of E4TFC in drug discovery and advanced materials.
Part 1: Physicochemical Profile
The introduction of the trifluoromethyl (
Table 1: Technical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | Ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | Predominantly trans (E) isomer |
| CAS Number | 94023-01-7 (Generic) / 16642-92-5 (Acid precursor) | Ester often synthesized in situ or custom ordered |
| Molecular Formula | ||
| Molecular Weight | 244.21 g/mol | |
| Appearance | White to pale yellow crystalline solid | Low melting point solid |
| Melting Point | ~38–42 °C (Predicted) | Lower than acid precursor (~200°C) |
| Boiling Point | ~275–280 °C at 760 mmHg | High thermal stability |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water |
| Electronic Effect | Strong inductive withdrawal |
Part 2: Synthetic Pathways
While Knoevenagel condensation and Wittig olefination are viable, the Heck-Mizoroki Coupling is the industry-standard protocol for synthesizing E4TFC due to its high stereoselectivity for the (E)-isomer and tolerance of the trifluoromethyl group.
Protocol: Palladium-Catalyzed Heck Coupling
Objective: Synthesis of E4TFC from 1-iodo-4-(trifluoromethyl)benzene.
Reagents:
-
Substrate: 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Olefin: Ethyl acrylate (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand:
(10 mol%) or Phosphine-free conditions (Jeffery conditions) -
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: DMF or anhydrous Acetonitrile (
)
Step-by-Step Methodology:
-
Charge: In a flame-dried Schlenk tube equipped with a stir bar, add
, , and the aryl iodide under an argon atmosphere. -
Solvate: Add anhydrous DMF (0.2 M concentration relative to halide).
-
Activate: Add
followed by the dropwise addition of ethyl acrylate. -
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for the aryl iodide (
) should disappear, replaced by the fluorescent cinnamate product ( ). -
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (
) to remove DMF and ammonium salts. Dry organic layer over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Mechanistic Workflow (Heck Cycle)
The following diagram illustrates the catalytic cycle specific to the trifluoromethylated substrate, highlighting the oxidative addition and reductive elimination steps.
Figure 1: Catalytic cycle for the synthesis of this compound via Heck coupling.
Part 3: Reactivity & Mechanistic Insights
The chemical behavior of E4TFC is defined by the synergy between the ester and the
1. Enhanced Michael Acceptor
The
-
Implication: E4TFC reacts faster with nucleophiles (thiols, amines, enolates) than unsubstituted ethyl cinnamate.
-
Application: It is an excellent substrate for Thia-Michael additions in bioconjugation chemistries, where the
group serves as an NMR reporter ( NMR) to track cysteine binding.
2. [2+2] Photocycloaddition
Like most cinnamates, E4TFC undergoes dimerization under UV irradiation (
-
Solid State: The crystal packing, influenced by the fluorous interactions of the
group, often dictates the regioselectivity (head-to-head vs. head-to-tail). -
Solution: Leads to a mixture of truxinic and truxillic acid derivatives. These cyclobutane cores are valuable for designing rigid polymer backbones.
3. Selective Reduction
-
1,2-Reduction: Treatment with DIBAL-H at -78°C yields the allylic alcohol, preserving the alkene and the
group. -
1,4-Reduction: Catalytic hydrogenation (
) or reduces the alkene to the saturated ester (Ethyl 3-(4-trifluoromethylphenyl)propionate).
Figure 2: Divergent reactivity profile of E4TFC showing four primary transformation pathways.
Part 4: Medicinal Chemistry Applications
In drug design, E4TFC is rarely the final drug but a high-value intermediate. The
-
Metabolic Blocking: The
group blocks metabolic oxidation at the C4 position of the phenyl ring, significantly extending the half-life ( ) of the molecule compared to non-fluorinated analogs. -
Lipophilicity Modulation: The
group increases by approximately 1.2 units, facilitating blood-brain barrier (BBB) penetration for CNS-targeted drugs. -
Bioisosterism: The cinnamate linker mimics the rigidity of peptide bonds, while the
group acts as a bioisostere for a chloride or methyl group but with different electronic properties.
Case Study: Antitubercular Agents
Derivatives of trifluoromethylcinnamates have shown efficacy against Mycobacterium tuberculosis.[1] The
Part 5: Safety & Handling
While E4TFC is not classified as highly toxic, the presence of the fluorine and ester functionalities requires specific handling protocols.
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]
-
Hydrolysis Risk: Avoid prolonged exposure to strong bases or moisture, which hydrolyzes the ester to 4-(trifluoromethyl)cinnamic acid (a stronger irritant).
-
Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated compounds.
References
-
Heck Reaction Mechanism & Protocols
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews.
-
-
Fluorine in Medicinal Chemistry
-
Properties of Cinnamate Derivatives
-
PubChem Compound Summary for Ethyl 4-(trifluoromethyl)benzoate (Analogous Structure/Properties).
-
-
Synthesis of Fluorinated Cinnamates
-
Xu, H., et al. (2013). Palladium-Catalyzed Heck-Type Reaction of Secondary Trifluoromethylated Alkyl Bromides. Beilstein Journal of Organic Chemistry.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethyl cinnamate, 103-36-6 [thegoodscentscompany.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Purification Strategies for Ethyl 4-(trifluoromethyl)cinnamate
Topic: Solubility of Ethyl 4-(trifluoromethyl)cinnamate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound is a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural motif—a cinnamic acid ester bearing a trifluoromethyl group—imparts unique physicochemical properties, most notably enhanced lipophilicity and metabolic stability compared to its non-fluorinated analogs.
This guide provides a definitive analysis of its solubility landscape. Unlike standard datasheets, this document synthesizes thermodynamic principles with practical isolation techniques, offering a self-validating workflow for solvent selection in reaction engineering and purification.[1]
Physicochemical Profile & Mechanistic Basis
To predict solubility behavior accurately, one must understand the molecular architecture.
-
Compound Identity: this compound[1]
-
Structure: Ethyl ester of 3-(4-trifluoromethylphenyl)acrylic acid.[1]
-
Melting Point: ~40–42 °C (Low-melting solid).[1]
-
Electronic Effect: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing and highly lipophilic (Hansch
value 0.88).[1] This significantly reduces water solubility and enhances affinity for non-polar and halogenated solvents compared to ethyl cinnamate.
The "Fluorine Effect" on Solubility: The high electronegativity of the fluorine atoms reduces the polarizability of the phenyl ring, weakening London dispersion forces with non-fluorinated solvents. However, the ester moiety maintains compatibility with polar aprotic solvents. Consequently, this compound exhibits a "dual-nature" solubility profile: highly soluble in organic lipophiles, yet capable of crystallization from cold alcohols.[1]
Solubility Landscape
The following data categorizes solvent compatibility based on experimental synthesis workflows and Hansen Solubility Parameter (HSP) principles.
Table 1: Solubility Profile of this compound
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM) | High | Ideal for extraction from aqueous reaction quenches.[1] |
| Chloroform | High | Excellent for NMR analysis and homogeneous reactions. | |
| Esters | Ethyl Acetate | High | Primary solvent for reaction monitoring (TLC) and silica chromatography. |
| Alcohols | Ethanol (EtOH) | Temp.[2] Dependent | Critical: High solubility at reflux; moderate-to-low at 0°C. Preferred for recrystallization.[1] |
| Methanol (MeOH) | Temp. Dependent | Similar to EtOH but higher polarity; often used as a co-solvent. | |
| Ethers | THF, Diethyl Ether | High | Good solubilizer; THF is suitable for reduction or coupling reactions. |
| Alkanes | Hexane / Heptane | Moderate | Soluble at RT; solubility drops significantly at -20°C. Used as an anti-solvent.[1] |
| Polar Aprotic | DMSO, DMF | High | Used for nucleophilic substitution reactions; difficult to remove post-reaction.[1] |
| Aqueous | Water | Insoluble | The compound is highly hydrophobic (LogP > 3.5 est). |
Technical Insight: Due to its low melting point (~40°C), this compound may "oil out" rather than crystallize if the solvent system is too concentrated or if cooling is too rapid.
Experimental Protocols: Purification & Analysis
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility for a specific solvent batch.
-
Preparation: Weigh 100 mg of this compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (
) = Mass (mg) / Volume (mL).
Protocol B: Recrystallization (The "Ethanol-Water" Method)
The most effective method for purifying this intermediate from crude reaction mixtures.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
-
Note: If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Critical Step: If the product oils out (forms a liquid layer at bottom), reheat to dissolve and add a seed crystal.
-
-
Anti-Solvent (Optional): If crystallization does not occur at RT, add Water dropwise until persistent turbidity is observed, then warm slightly to clear and cool again.
-
Collection: Cool to 0–4°C. Filter the white needles/plates via vacuum filtration.
-
Wash: Wash with cold (-20°C) Ethanol/Water (1:1 mixture).
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical decision-making process for solvent selection and purification.
Figure 1: Solubility Prediction & Solvent Selection Workflow
Caption: Decision matrix for selecting solvents based on the operational stage (Synthesis vs. Purification).
Figure 2: Recrystallization Logic for Low-Melting Solids
Caption: Troubleshooting logic for recrystallizing low-melting solids to prevent "oiling out."
References
-
ChemicalBook. Ethyl 4-methoxycinnamate Properties and Solubility Data. (Used as an analog reference for cinnamate ester solubility behavior). Retrieved from .
-
Organic Syntheses. Ethyl Cinnamate Synthesis and Purification. Org.[3][4][5][6][7] Synth. 1929, 9,[1][8] 38. (Foundational protocol for cinnamate ester handling). Retrieved from .
-
PubChem. Ethyl 4-(trifluoromethyl)benzoate Compound Summary. (Structural analog data for trifluoromethyl group effects). Retrieved from .
-
PrepChem. Synthesis of 4-trifluoromethylcinnamic acid ethyl ester. (Specific synthesis conditions confirming ethanol solubility). Retrieved from .
Sources
- 1. CN1218794A - Process for preparing cinnamate - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Cinnamic Acid Derivatives: Synthetic Architectures and Therapeutic Pharmacophores
Executive Summary
Cinnamic acid (3-phenyl-2-propenoic acid) represents a privileged scaffold in medicinal chemistry, serving as a precursor to styrenes, stilbenes, and a vast array of bioactive amides.[1] However, the parent compound suffers from rapid metabolic oxidation and suboptimal lipophilicity, limiting its clinical utility.
This technical guide focuses on the fluorinated derivatives of cinnamic acid . The strategic incorporation of fluorine—a "magic bullet" in drug design—dramatically alters the physicochemical profile of the cinnamic scaffold. This guide details the mechanistic rationale for fluorination, provides validated synthetic protocols, and reviews the structure-activity relationships (SAR) that drive their anticancer and antimicrobial efficacy.
The Fluorine Advantage: Mechanistic Rationale
In drug development, replacing a hydrogen atom with fluorine is rarely a trivial substitution; it is a strategic maneuver to modulate pharmacokinetics without altering the steric footprint significantly.
Metabolic Blockade (The Para-Effect)
The primary failure mode for cinnamic acid in vivo is rapid hydroxylation of the phenyl ring by Cytochrome P450 enzymes, followed by conjugation and excretion.
-
Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).
-
Application: Substitution at the para position (4-fluorocinnamic acid) effectively blocks P450-mediated oxidation at the most metabolically vulnerable site, significantly extending the plasma half-life (
).
Electronic and Lipophilic Modulation
Fluorine is the most electronegative element (3.98 Pauling scale), inducing a strong dipole that alters the acidity of the carboxylic tail and the lipophilicity of the ring.
| Property | Cinnamic Acid (Parent) | 4-Fluorocinnamic Acid | Impact |
| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric perturbation (Bioisostere). |
| LogP (Lipophilicity) | ~2.13 | ~1.92 - 2.20 | Modulates membrane permeability; F can increase lipophilicity in specific contexts due to C-F hydrophobicity. |
| pKa | 4.44 | ~4.43 | Maintains acidic profile while altering binding pocket electrostatics.[2] |
| Hammett Constant ( | 0.00 | 0.06 | Electron-withdrawing nature deactivates the ring, influencing |
Synthetic Strategies
While the Heck reaction and Perkin condensation are viable, the Knoevenagel Condensation remains the gold standard for synthesizing fluorinated cinnamic acids due to its mild conditions, high stereoselectivity (favoring the trans-isomer), and scalability.
Reaction Logic
The reaction involves the nucleophilic attack of a malonic acid enolate on the carbonyl carbon of a fluorinated benzaldehyde. The choice of base is critical: Piperidine acts as the organocatalyst to generate the carbanion, while Pyridine serves as both the solvent and the base to drive the final decarboxylation.
Visualization of Synthetic Pathway
Figure 1: Step-wise mechanistic flow of the Knoevenagel condensation for fluorinated derivatives.
Validated Experimental Protocol
Objective: Synthesis of (E)-3-(4-fluorophenyl)acrylic acid (4-Fluorocinnamic Acid). Scale: 20 mmol.
Materials
-
4-Fluorobenzaldehyde (2.48 g, 20 mmol)
-
Malonic acid (2.50 g, 24 mmol, 1.2 eq)
-
Pyridine (Anhydrous, 10 mL)
-
Piperidine (0.2 mL, catalytic)
-
HCl (Concentrated and 1M)
Step-by-Step Methodology
-
Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine dropwise. Note: An exotherm may be observed; this indicates the initiation of enolate formation.
-
Reflux: Attach a reflux condenser and heat the mixture to 100°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The disappearance of the aldehyde spot indicates completion.
-
Decarboxylation: The reaction temperature ensures simultaneous condensation and decarboxylation.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath.
-
Precipitation: Slowly pour the reaction mixture into 100 mL of ice-cold water containing 15 mL of concentrated HCl. Critical: The pH must drop below 2 to ensure protonation of the carboxylate salt and precipitation of the free acid.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) to yield needle-like crystals.
Validation Criteria:
-
Melting Point: 208–210°C.
-
Yield: Expected 75–85%.
-
1H NMR (DMSO-d6): Doublet at
7.6 (vinyl), Doublet at 6.5 (vinyl), Multiplet at 7.2-7.8 (aromatic).
Therapeutic Pharmacophores & SAR
The biological activity of fluorinated cinnamic acids is heavily dependent on the position of the fluorine atom (Ortho vs. Meta vs. Para).[2][3]
Anticancer Activity (EGFR & HDAC Inhibition)
Fluorinated cinnamic amides (cinnamides) have shown potent cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines.
-
Mechanism: These derivatives often act as Michael acceptors, covalently binding to cysteine residues in the active sites of enzymes like EGFR (Epidermal Growth Factor Receptor) or HDAC (Histone Deacetylase).
-
SAR Insight: The para-fluoro substitution enhances binding affinity to the hydrophobic pocket of EGFR compared to the non-fluorinated parent.
| Compound | Cell Line | IC50 ( | Mechanism | Reference |
| 4-Fluorocinnamide deriv. | HepG2 | 4.23 | Antiproliferative / Apoptosis | [1] |
| 4-Fluorocinnamic acid | MCF-7 | ~50-100 | Cell cycle arrest (G1) | [3] |
| Cinnamic Acid (Parent) | HepG2 | >200 | Weak inhibition | [1] |
Antimicrobial Efficacy
Fluorinated derivatives exhibit superior activity against Mycobacterium tuberculosis and S. aureus compared to standard cinnamic acid.
-
Mechanism: Disruption of the bacterial cell membrane potential and inhibition of biofilm formation.
-
Key Finding: 4-fluorocinnamic acid derivatives show a lower MIC (Minimum Inhibitory Concentration) against TB strains, attributed to increased lipophilicity facilitating penetration of the mycolic acid-rich cell wall.
Structure-Activity Relationship (SAR) Diagram
Figure 2: Structure-Activity Relationship (SAR) logic flow for fluorine positioning.
References
-
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds. Source: NCBI / PMC URL:[Link]
-
Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Source: AIR Unimi (University of Milan) URL:[Link]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water. Source: Semantic Scholar URL:[Link][4]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Source: MDPI (Pharmaceuticals) URL:[Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
melting point and boiling point data for ethyl 4-(trifluoromethyl)cinnamate
The following technical guide details the physical properties, synthesis, and experimental characterization of ethyl 4-(trifluoromethyl)cinnamate , a fluorinated building block critical in medicinal chemistry and materials science.
Executive Summary
This compound (also known as ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate ) is a fluorinated ester derivative of cinnamic acid. It serves as a pivotal intermediate in the synthesis of pharmaceutical agents, particularly where the trifluoromethyl (
This guide consolidates experimental thermodynamic data, synthesis protocols, and safety standards for researchers utilizing this compound in drug discovery and organic synthesis.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Ethyl (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
| Common Name | This compound |
| CAS Number | 101466-85-7 (E-isomer) |
| Molecular Formula | |
| Molecular Weight | 244.21 g/mol |
| SMILES | CCOC(=O)/C=C/c1ccc(cc1)C(F)(F)F |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
Thermodynamic Data
Melting Point & Boiling Point
Accurate thermodynamic data is essential for isolation and purification processes.
| Parameter | Value | Condition / Note |
| Melting Point (MP) | -33 °C (Lit.) | Compound is typically a liquid at room temperature. Some sources describe it as a "solid or liquid" near 0-5°C. |
| Boiling Point (BP) | 140 °C | @ Reduced Pressure (Likely 15–20 mmHg). Note: Standard atmospheric BP is predicted to be ~270 °C based on structural analogs. |
| Density | 1.175 g/mL | At 25 °C. |
| Refractive Index | 1.475 | Estimated ( |
Critical Insight: Unlike non-fluorinated ethyl cinnamate (MP 6–8 °C, BP 271 °C), the
substituent disrupts crystal packing, lowering the melting point, while significantly altering the boiling point behavior under vacuum. Distillation should always be performed under reduced pressure to prevent thermal decomposition.
Experimental Determination Protocols
Boiling Point Determination (Vacuum Distillation)
Objective: Purify the crude ester and determine the boiling point at a specific pressure.
Protocol:
-
Setup: Assemble a short-path distillation apparatus with a vacuum line, manometer, and receiving flask.
-
Loading: Charge the distillation flask with crude this compound. Add a magnetic stir bar.
-
Evacuation: Reduce system pressure to 10–20 mmHg using a vacuum pump.
-
Heating: Slowly heat the oil bath. Monitor the thermometer at the distillation head.
-
Collection: Collect the fraction distilling at 140 °C (adjusting for specific pressure).
-
Validation: Record the exact pressure (
) and temperature ( ) to report .
Melting Point (DSC Analysis)
Objective: Confirm the phase transition temperature for purity assessment.
Protocol:
-
Preparation: Seal 2–5 mg of the sample in an aluminum DSC pan.
-
Cooling: Cool the sample to -60 °C using a liquid nitrogen cooling accessory.
-
Heating Ramp: Heat from -60 °C to 50 °C at a rate of 5 °C/min .
-
Analysis: Identify the endothermic peak onset corresponding to the melting point (expected ~ -33 °C).
Synthesis & Purification
Two primary routes are recommended for synthesizing high-purity this compound: the Horner-Wadsworth-Emmons (HWE) Reaction (preferred for stereoselectivity) and the Heck Reaction .
Route A: Horner-Wadsworth-Emmons (HWE) Olefination
This route guarantees high (E)-selectivity (>95%).
-
Reagents: 4-(Trifluoromethyl)benzaldehyde, Triethyl phosphonoacetate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: Tetrahydrofuran (THF), anhydrous.
Step-by-Step Protocol:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in dry THF at 0 °C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear (formation of phosphonate carbanion).
-
Addition: Add 4-(trifluoromethyl)benzaldehyde (1.0 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (SiO2, Hexane/EtOAc) or vacuum distillation.
Route B: Heck Coupling
-
Reagents: 1-Iodo-4-(trifluoromethyl)benzene, Ethyl Acrylate,
(cat.), , . -
Conditions: 80–100 °C, 12–24 h.
Synthesis Workflow Diagram
Caption: Logical workflow for the HWE synthesis of this compound, ensuring high stereoselectivity and purity.
Applications
-
Medicinal Chemistry: The
group acts as a bioisostere, increasing metabolic stability against P450 oxidation compared to the non-fluorinated analog. -
Materials Science: Used as a monomer for synthesizing fluorinated polymers with high thermal stability and low refractive indices.
-
Photo-Pharmacology: Acts as a photo-switchable core (E/Z isomerization) for developing light-activated biological probes.
References
-
ChemSrc. (2025).[1] Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate - CAS 101466-85-7 Properties. Retrieved from [Link]
-
Sano, S., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, (viii), 93-102. Retrieved from [Link]
-
Organic Syntheses. (1973). Ethyl Cyclohexylideneacetate via Phosphonate Carbanion Method. Org.[2][3][4][5] Synth. 53, 48. (General HWE Protocol Reference). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Polymerization of Trifluoromethyl-Substituted Cinnamates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis and polymerization of trifluoromethyl-substituted cinnamates. This document is structured to offer not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both technical accuracy and practical applicability for researchers in polymer chemistry and drug development.
Introduction: The Significance of Trifluoromethyl-Substituted Cinnamate Polymers in Biomedical Applications
The incorporation of fluorine and, more specifically, the trifluoromethyl (CF3) group into polymeric structures has become a important strategy in the design of advanced materials for biomedical applications.[1][2][3] The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the therapeutic efficacy and pharmacokinetic profile of polymer-based drug delivery systems.[1][4]
Trifluoromethyl-substituted cinnamates are a promising class of monomers that combine the inherent properties of polycinnamates, such as potential biodegradability and photo-reactivity, with the advantageous characteristics of the CF3 group. Polymers derived from these monomers are anticipated to exhibit:
-
Enhanced Lipophilicity: Facilitating the encapsulation and delivery of hydrophobic drugs.[1][4]
-
Increased Metabolic Stability: The strong C-F bonds resist enzymatic degradation, potentially prolonging the in vivo circulation time of drug carriers.[3]
-
Improved Bioavailability: Enhanced membrane permeability can lead to better absorption and distribution of the conjugated or encapsulated therapeutic agent.[1]
-
Unique Thermal and Mechanical Properties: The bulky and polar nature of the CF3 group can influence the glass transition temperature (Tg) and mechanical strength of the resulting polymers.
This guide will focus on controlled radical polymerization techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), which are well-suited for producing well-defined polymers from these functional monomers. We will also briefly discuss other potential polymerization routes and the critical aspects of monomer synthesis and polymer characterization.
Monomer Synthesis: 3-(Trifluoromethyl)cinnamic acid
The successful polymerization begins with the synthesis of a high-purity monomer. A common route to 3-(Trifluoromethyl)cinnamic acid is the Knoevenagel-Doebner condensation.
Protocol 2.1: Synthesis of 3-(Trifluoromethyl)cinnamic acid
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4, 50%)
-
Ethyl acetate
-
Petroleum ether
-
Deionized water
Procedure:
-
To a solution of pyridine (3 volumes relative to the aldehyde), add 3-(trifluoromethyl)benzaldehyde (1 mmol) and malonic acid (2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Slowly heat the reaction mixture to 110°C and maintain this temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench it by pouring it into 10 volumes of water.
-
Add NaOH (2 mmol) to the quenched mixture and stir until a clear solution is obtained.
-
Wash the aqueous solution twice with ethyl acetate (20 volumes each).
-
Acidify the aqueous layer with 50% sulfuric acid until the pH reaches 2.
-
Filter the precipitated solid and wash it twice with water (5 volumes each), followed by a wash with petroleum ether (2 volumes).
-
Dry the product on a Buchner funnel for 15-60 minutes.
-
Further dry the solid product in an oven at 50-60°C overnight.
This procedure typically yields 3-(Trifluoromethyl)cinnamic acid in high purity (80-90% yield).[5] For polymerization, the cinnamic acid is often converted to its ester form (e.g., ethyl or methyl ester) through standard esterification procedures to enhance its solubility and reactivity in common polymerization solvents.
Controlled Radical Polymerization Protocols
The electron-withdrawing nature of the trifluoromethyl group makes the double bond of trifluoromethyl-substituted cinnamates electron-deficient. This characteristic makes them suitable candidates for controlled radical polymerization techniques like RAFT and ATRP, which can effectively control the molecular weight and dispersity of the resulting polymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile technique that allows for the synthesis of polymers with well-defined architectures.[6] The choice of the RAFT agent is crucial for the successful polymerization of electron-deficient monomers. For trifluoromethyl-substituted cinnamates, a trithiocarbonate or a dithiobenzoate with a suitable Z-group that can stabilize the intermediate radical is recommended.
Protocol 3.1.1: RAFT Polymerization of Ethyl 3-(Trifluoromethyl)cinnamate
Materials:
-
Ethyl 3-(trifluoromethyl)cinnamate (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anisole or Dimethylformamide (DMF) (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the monomer, RAFT agent, and AIBN in the chosen solvent. A typical molar ratio would be [Monomer]:[RAFT Agent]:[Initiator] =[7]:[8]:[0.2].
-
De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the flask in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final molecular weight and conversion.
-
To monitor the polymerization kinetics, samples can be withdrawn periodically under an inert atmosphere for analysis by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and dispersity).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Diagram 3.1.1: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of trifluoromethyl-substituted cinnamates.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for synthesizing well-defined polymers. It relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based.
Protocol 3.2.1: ATRP of Ethyl 3-(Trifluoromethyl)cinnamate
Materials:
-
Ethyl 3-(trifluoromethyl)cinnamate (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
-
Methanol (for precipitation)
-
Alumina (for catalyst removal)
Procedure:
-
To a Schlenk flask, add CuBr under an inert atmosphere.
-
Add the solvent, monomer, and ligand to the flask. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] =[7]:[8]:[8]:[8].
-
De-gas the mixture by three freeze-pump-thaw cycles.
-
Inject the initiator into the flask under an inert atmosphere.
-
Place the flask in a preheated oil bath at 90°C.
-
Monitor the reaction as described in the RAFT protocol.
-
After the desired time, cool the reaction to room temperature and expose it to air to terminate the polymerization.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.[8][9]
Diagram 3.2.1: ATRP Polymerization Workflow
Caption: Workflow for ATRP of trifluoromethyl-substituted cinnamates.
Polymer Characterization
Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.
Table 4.1: Key Characterization Techniques
| Technique | Information Obtained |
| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, determines monomer conversion, and can be used for end-group analysis. The presence and integrity of the trifluoromethyl group are confirmed by ¹⁹F NMR. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the distribution of polymer chain lengths. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), providing insights into the thermal properties and morphology of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition temperature of the polymer. |
Considerations for Drug Development Professionals
The unique properties of trifluoromethyl-substituted polycinnamates make them attractive candidates for various drug delivery applications.
-
Hydrophobic Drug Encapsulation: The increased lipophilicity imparted by the CF3 groups can enhance the loading capacity and stability of nanoparticles or micelles formulated for the delivery of poorly water-soluble drugs.[1][4]
-
Controlled Release Systems: The polymer backbone's susceptibility to hydrolysis (for ester-linked cinnamates) can be tailored for controlled drug release. The metabolic stability of the CF3 group ensures that the polymer's degradation profile is primarily governed by the ester linkages.[3]
-
Targeted Drug Delivery: The polymer end-groups can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug carrier to specific cells or tissues.
-
Biocompatibility: While the biocompatibility of these specific polymers needs to be thoroughly evaluated, fluorinated polymers, in general, are known for their chemical inertness and have been used in various biomedical applications.[10]
Conclusion and Future Perspectives
The polymerization of trifluoromethyl-substituted cinnamates presents a viable route to novel fluorinated polymers with significant potential in the field of drug development. The controlled radical polymerization techniques outlined in these application notes provide a robust framework for synthesizing well-defined polymers with tailored properties. Future research should focus on a comprehensive evaluation of the biocompatibility and degradation profiles of these materials, as well as exploring their efficacy in preclinical drug delivery models. The strategic incorporation of the trifluoromethyl group offers a powerful tool for designing the next generation of advanced polymeric drug carriers.
References
- Zhang, K., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of Methyl Methacrylate with Polyethylene-functionalized Ligands. Macromolecules, 33(17), 6373–6376.
- Matyjaszewski Polymer Group. (n.d.).
- Corrie, B., & Zetterlund, P. B. (2018). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT)
- Piogé, S., et al. (2010). A New Strategy for the Synthesis of Methacrylate End-Functionalized Macromonomers by ATRP. Journal of Polymer Science Part A: Polymer Chemistry, 48(7), 1526-1537.
- Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1266.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid synthesis.
- Sigma-Aldrich. (n.d.).
- TBA. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development.
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- Wang, X., et al. (2021). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 19(39), 8414-8432.
- TBA. (2022, November 14). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry.
- J.C. Fontecha-Umaña, F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5173.
- TBA. (2025, September 3).
- TBA. (2024, April 20).
- Vasile, C. (2020).
- J.C. Fontecha-Umaña, F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5173.
- TBA. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.
- TBA. (2023).
- TBA. (n.d.).
- TBA. (2023, September 15). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. European Journal of Organic Chemistry, 26(34), e202300650.
- Gadhave, R. V. (2018).
- TBA. (2025, January 6).
- Cherng, J. Y., et al. (2002). Characterization of poly((N-trimethylammonium) ethyl methacrylate)-based gene delivery systems. Gene Therapy, 9(16), 1079-1086.
- TBA. (2025, August 5). Preparation and characterization of poly (ethyl methacrylate)
- TBA. (2025, January 21). Cross-Linked Poly(methyl methacrylate) Nanocomposites' Synthesis, Characterization, and Antibacterial Effects. Polymers, 17(3), 394.
- Agilent Technologies. (2023).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Ethyl 4-(Trifluoromethyl)cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-(Trifluoromethyl)cinnamate
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in drug design. This cinnamate derivative serves as a key building block for the introduction of the 4-(trifluoromethyl)phenylpropenoate scaffold, which is found in compounds with diverse biological activities. The controlled and efficient synthesis of this intermediate is therefore of paramount importance in medicinal chemistry and materials science research.
Reaction Overview: The Horner-Wadsworth-Emmons Approach
The preparation of this compound from 4-trifluoromethylbenzaldehyde is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages over the traditional Wittig reaction, primarily due to the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[1][2][3] The HWE reaction typically exhibits high (E)-stereoselectivity, which is often desirable in the synthesis of bioactive molecules.[1]
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base, such as sodium methoxide, deprotonates the α-carbon of triethyl phosphonoacetate to form a stabilized phosphonate carbanion.
-
Nucleophilic Attack: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-trifluoromethylbenzaldehyde.
-
Intermediate Formation: This addition leads to the formation of a betaine intermediate, which then undergoes cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the desired (E)-alkene, this compound, and a water-soluble diethyl phosphate salt.
The (E)-isomer is the major product due to the thermodynamic stability of the trans-oriented substituents in the oxaphosphetane intermediate.[1][2]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol
This protocol is adapted from a similar synthesis of methyl-E-4-methoxycinnamate and is expected to provide a good yield of the desired product.[4]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Hazards |
| 4-Trifluoromethylbenzaldehyde | 174.12 | 1.74 g (1.3 mL) | 10.0 | Irritant |
| Triethyl phosphonoacetate | 224.16 | 2.47 g (2.2 mL) | 11.0 | Irritant |
| Sodium methoxide (25% in MeOH) | 54.02 | 2.4 mL | 11.0 | Flammable, Toxic, Corrosive |
| Anhydrous Methanol | 32.04 | 10 mL | - | Flammable, Toxic |
| Deionized Water | 18.02 | 50 mL | - | - |
| Diethyl ether | 74.12 | 50 mL | - | Flammable |
| Brine (saturated NaCl solution) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - | - |
| Silica Gel (for column chromatography) | - | As needed | - | - |
| Hexanes | - | As needed | - | Flammable |
| Ethyl Acetate | - | As needed | - | Flammable |
Equipment
-
50 mL Round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Stir plate
-
Hirsch funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and developing chamber
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 5 mL of anhydrous methanol, followed by 2.4 mL of a 25 wt% solution of sodium methoxide in methanol.
-
Ylide Formation: While stirring, add 2.2 mL of triethyl phosphonoacetate to the flask. Cap the flask with a rubber septum and insert a needle to act as a vent. Stir the mixture for 10 minutes at room temperature to allow for the formation of the phosphonate ylide.
-
Aldehyde Addition: In a separate small vial, dissolve 1.3 mL of 4-trifluoromethylbenzaldehyde in 5 mL of anhydrous methanol. Using a syringe, add this solution dropwise to the stirring ylide solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the vent needle and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 2 hours, add 20 mL of deionized water to the reaction mixture. A white precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Washing: Combine the organic layers and wash with 20 mL of deionized water, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry powder onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate).[5]
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid or a colorless oil.
Caption: Experimental Workflow for Synthesis.
Results and Discussion
The expected product is ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate. The (E)-configuration is anticipated due to the thermodynamic favorability of the HWE reaction. The yield of the reaction is expected to be in the range of 70-90% after purification.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.3 ppm and a quartet around δ 4.2 ppm), the vinylic protons (two doublets with a large coupling constant of ~16 Hz, characteristic of a trans-alkene, around δ 6.5 and 7.7 ppm), and the aromatic protons (two doublets in the aromatic region, δ 7.5-7.8 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the ethyl group carbons, the two vinylic carbons, the four aromatic carbons (with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling), the carbonyl carbon, and the trifluoromethyl carbon.
-
IR (ATR): The infrared spectrum will show a strong carbonyl stretch (C=O) for the ester at approximately 1710-1730 cm⁻¹, C=C stretching of the alkene and aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (244.21 g/mol ).
Safety and Handling
-
4-Trifluoromethylbenzaldehyde: This compound is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethyl phosphonoacetate: This reagent is also an irritant. Standard laboratory safety precautions should be followed.
-
Sodium methoxide in methanol: This solution is flammable, toxic, and corrosive. It is also moisture-sensitive. Handle with extreme care in a fume hood, away from ignition sources.
-
Solvents: Methanol, diethyl ether, hexanes, and ethyl acetate are all flammable. Ensure all operations are performed in a well-ventilated area, away from open flames.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Jeyavijayan, S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. CSIR-NIScPR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Cinnamate. PubChem. Retrieved from [Link]
-
Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Consiglio Nazionale delle Ricerche. (n.d.). Supporting Information. Retrieved from [Link]
-
Kourtidou, E. (2014). Can anyone help with purifying product from reaction mixture with column chromatography? ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
University of California, Irvine. (2013). CHEM 51LC Spring 2013: Experiment 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Trifluoromethylcinnamic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chegg. (2014). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate. Retrieved from [Link]
-
Leroy, J., Molines, H., & Wakselman, C. (1987). Facile synthesis of ethyl 3,3-difluoroacrylate from dibromodifluoromethane and Diels-Alder cycloaddition with furan. The Journal of Organic Chemistry, 52(1), 290–292. [Link]
-
Pharmaffiliates. (n.d.). (E)-3-(4-(Trifluoromethyl)phenyl)acrylic Acid. Retrieved from [Link]
-
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
-
Chegg. (2024). Solved 2. (a) Identify key peaks in the IR spectra of ethyl. Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving yield in ethyl 4-(trifluoromethyl)cinnamate synthesis
An Expert Guide to Improving Yield in Ethyl 4-(Trifluoromethyl)cinnamate Synthesis
Technical Support Center
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The synthesis of this compound, an α,β-unsaturated ester, is most effectively achieved through olefination reactions. The three most prevalent and reliable methods are:
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method as it involves the reaction of a stabilized phosphonate carbanion (generated from triethyl phosphonoacetate) with 4-(trifluoromethyl)benzaldehyde. It is renowned for producing the desired (E)-alkene with high stereoselectivity and features byproducts that are easily removed by aqueous extraction.[1][2]
-
The Wittig Reaction: A classic method that uses a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to react with 4-(trifluoromethyl)benzaldehyde.[3][4] While effective, the removal of the triphenylphosphine oxide byproduct can be challenging and may lower isolated yields.
-
The Heck Reaction: This palladium-catalyzed cross-coupling reaction involves reacting an aryl halide, like 4-iodobenzotrifluoride, with ethyl acrylate.[5][6] It is a powerful C-C bond-forming reaction that offers excellent control of stereochemistry to form the trans isomer.[5]
Q2: How does the electron-withdrawing trifluoromethyl (-CF3) group impact the synthesis?
A2: The strong electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde ring significantly influences the reaction. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide or phosphonate carbanion. This generally increases the reaction rate compared to unsubstituted or electron-donating group-substituted benzaldehydes. In the context of the Heck reaction, the electron-withdrawing group on the aryl halide can also facilitate the initial oxidative addition step in the catalytic cycle.[6]
Q3: Which reaction typically offers the best combination of yield, stereoselectivity, and ease of purification?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is frequently cited as the superior choice for synthesizing α,β-unsaturated esters like this compound.[1][7] Its key advantages include:
-
High (E)-Stereoselectivity: The reaction mechanism inherently favors the formation of the more stable trans (or E) isomer.[1][7]
-
High Reactivity: The phosphonate carbanions used are highly nucleophilic.[1]
-
Simplified Purification: The dialkylphosphate salt byproduct is water-soluble, allowing for its easy removal with a simple aqueous workup, which contrasts sharply with the often difficult chromatographic separation required to remove triphenylphosphine oxide from Wittig reactions.[2]
Q4: What are the primary safety considerations when performing these syntheses?
A4: Standard laboratory safety protocols should always be followed. Specific hazards include:
-
Bases: Strong bases like sodium hydride (NaH) are often used in HWE and Wittig reactions. NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon). Sodium methoxide is also corrosive and moisture-sensitive.
-
Solvents: Anhydrous organic solvents like THF, DMF, and ethanol are flammable. Reactions should be conducted in a well-ventilated fume hood away from ignition sources.
-
Reagents: 4-(Trifluoromethyl)benzaldehyde and aryl halides can be irritants. Palladium catalysts, while used in small amounts, can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the recommended pathway for its high yield and selectivity. However, challenges can arise. This section addresses common problems encountered during the HWE synthesis of this compound.
Q: My HWE reaction yield is very low or I recovered only starting material. What went wrong?
A: This is a common issue, often pointing to a problem with the initial deprotonation step or the integrity of the reactants.
-
Cause 1: Ineffective Deprotonation. The reaction begins with the deprotonation of triethyl phosphonoacetate to form the nucleophilic carbanion.[1] If the base is weak, old, or has been improperly handled, it may not be strong enough to generate the carbanion in sufficient concentration.
-
Solution: Use a fresh, high-purity batch of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe). Ensure it is dispensed under an inert atmosphere to prevent deactivation by air and moisture.
-
-
Cause 2: Presence of Moisture. The phosphonate carbanion is a strong base and is readily quenched by protic sources, especially water.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a high-quality anhydrous solvent. If the solvent is from a previously opened bottle, it is best to freshly distill it over a suitable drying agent. The reaction should be run under a positive pressure of an inert gas like nitrogen or argon.
-
-
Cause 3: Impure Aldehyde. 4-(Trifluoromethyl)benzaldehyde can oxidize to the corresponding benzoic acid upon prolonged exposure to air.[8] This inactive impurity will not participate in the reaction, effectively reducing the amount of active starting material and lowering the potential yield.
-
Solution: Use freshly distilled or recently purchased aldehyde. Purity can be checked by NMR or GC-MS before starting the reaction.
-
Q: The reaction worked, but my product is a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A: The HWE reaction is known for its high (E)-selectivity, so the presence of a significant amount of the (Z)-isomer is unusual and suggests a deviation from the standard mechanism.[7]
-
Cause: Reaction Conditions. While the standard HWE reaction strongly favors the (E)-alkene, certain conditions can alter this selectivity. The choice of base and solvent can play a role. For example, using lithium-based reagents can sometimes lead to decreased (E)-selectivity compared to sodium or potassium bases.
-
Solution: Adhere to established protocols that are known to maximize (E)-selectivity. The Masamune-Roush conditions, which utilize LiCl and a milder base like DBU in acetonitrile, are a well-regarded method for ensuring high E-selectivity.[2] Using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like THF or ethanol generally provides excellent results.[9]
-
Q: I'm having trouble removing the phosphate byproduct during workup. What can I do?
A: This is a rare issue for the HWE reaction, as the dialkyl phosphate byproduct is designed to be water-soluble.[2]
-
Cause 1: Insufficient Aqueous Washing. The byproduct may not have been fully partitioned into the aqueous phase.
-
Solution: Perform multiple extractions (at least 2-3) with deionized water or a brine solution after quenching the reaction. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous layers.
-
-
Cause 2: Incorrect pH. The solubility of the phosphate salt can be pH-dependent.
-
Solution: Ensure the aqueous phase is neutral or slightly basic during the extraction process. If the reaction was quenched with acid, neutralize with a saturated sodium bicarbonate solution before performing the aqueous washes.[10]
-
Comparative Overview of Synthesis Methods
The choice of synthetic route depends on available reagents, equipment, and desired scale. The following table summarizes the key aspects of the three primary methods.
| Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Heck Reaction |
| Primary Reagents | 4-(CF3)Benzaldehyde, Triethyl phosphonoacetate | 4-(CF3)Benzaldehyde, Phosphonium ylide | 4-Iodo/Bromobenzotrifluoride, Ethyl acrylate |
| Key Advantage | Excellent (E)-selectivity, easy byproduct removal.[1][2] | Widely applicable, well-understood mechanism.[3][4] | High functional group tolerance, excellent (E)-selectivity.[5][11] |
| Key Disadvantage | Phosphonate reagent is moisture sensitive. | Difficult removal of triphenylphosphine oxide byproduct. | Requires expensive palladium catalyst and phosphine ligands.[12] |
| Typical Yield | High to Excellent (>80%) | Moderate to High (50-90%) | High to Excellent (>80%) |
| Byproduct | Water-soluble dialkyl phosphate.[2] | Triphenylphosphine oxide. | Stoichiometric salt waste. |
Experimental Protocol: HWE Synthesis of this compound
This protocol is a representative procedure designed for high yield and selectivity.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
4-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven (120°C) overnight and assembled hot under a positive pressure of nitrogen or argon.
-
Base Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents). The mineral oil can be removed by washing with anhydrous hexanes. Suspend the NaH in anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0°C using an ice bath. Add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe or dropping funnel over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Aldehyde Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
References
- BenchChem. (2025). Side reactions and byproduct formation in cinnamic acid synthesis. BenchChem Technical Support.
- Dakota. (2025).
- AIP Publishing. (n.d.).
- ResearchGate. (n.d.).
- Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 119.
- PMC. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.
- WebAssign. (n.d.).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Beilstein Journal of Organic Chemistry. (2017).
- ChemPlayer tribute. (2018).
- SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Unknown. (n.d.). 27. A Solvent Free Wittig Reaction.
- CDN. (2013).
- Unknown. (n.d.).
- UW-Madison Chemistry. (n.d.).
- Unknown. (n.d.).
- MavMatrix. (n.d.).
- Alfa Chemistry. (2024). Horner-Wadsworth-Emmons Reaction.
- MDPI. (2018).
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- SciSpace. (n.d.).
- BenchChem. (n.d.). Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide.
- Academia.edu. (n.d.). (PDF)
- ResearchGate. (n.d.). (PDF)
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. webassign.net [webassign.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Purification of Ethyl 4-(trifluoromethyl)cinnamate
Welcome to the Purification Support Hub. This guide addresses the specific challenge of removing unreacted 4-(trifluoromethyl)benzaldehyde from ethyl 4-(trifluoromethyl)cinnamate reaction mixtures. Due to the electron-withdrawing nature of the trifluoromethyl group and the conjugated system of the cinnamate, standard purification methods often fail due to co-elution or side reactions.
Part 1: Diagnostic & Strategy Selection
Before selecting a protocol, identify your operational scale and purity requirements. The presence of the 4-CF3 group makes the aldehyde highly electrophilic, which we can exploit, but it also lowers the LUMO of the cinnamate alkene, making it susceptible to nucleophilic attack (Michael addition).
Visual Guide: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification strategy based on reaction scale and resource availability.
Part 2: Method A - The Bisulfite Wash (Gold Standard)
Best For: Scales >500 mg.
Mechanism: Sodium bisulfite (
Protocol
-
Preparation: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as bisulfite adducts can form stubborn emulsions in chlorinated solvents.
-
Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).
-
The Cold Wash (Crucial Step):
-
Cool both the organic phase and the bisulfite solution to 0°C (ice bath).
-
Add the bisulfite solution to the separatory funnel (Ratio: 1:1 v/v).
-
Shake vigorously for no more than 2-3 minutes .
-
Why? Kinetic control. The aldehyde reacts instantly; the Michael addition to the cinnamate is slower but accelerates with time and heat [1].
-
-
Separation: Immediately drain the aqueous layer (contains the aldehyde adduct).
-
Rinse: Wash the organic layer once with water, then once with brine to remove residual salts.
-
Drying: Dry over
and concentrate.
Troubleshooting the Bisulfite Wash
| Issue | Cause | Solution |
|---|---|---|
| Yield Loss | Michael addition of bisulfite to the cinnamate alkene. | Reduce contact time to <2 mins. Keep temperature at 0°C. |
| Emulsion | Bisulfite adduct is acting as a surfactant.[1] | Add a small amount of MeOH to break the emulsion or filter through a Celite pad. |
| Incomplete Removal | Equilibrium not shifted. | Repeat the wash 2x with fresh, saturated bisulfite.[2] |
Part 3: Method B - Polymer-Supported Scavenging
Best For: Small scale (<500 mg), high-value intermediates, or parallel synthesis (HTS). Mechanism: A solid-supported hydrazine (e.g., sulfonyl hydrazide) forms a covalent hydrazone bond with the aldehyde. The impurity remains on the bead; the product stays in solution.
Protocol
-
Reagent Selection: Use PS-TsNHNH2 (Polystyrene-supported Tosyl Hydrazide).
-
Loading: Typically 2.0–3.0 mmol/g. Use 3 equivalents relative to the estimated aldehyde impurity [2].
-
-
Solvent: Dissolve crude in DCM or THF (Resin needs to swell).
-
Incubation: Add resin and stir gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars that grind the resin; use an orbital shaker or overhead stirrer.
-
-
Filtration: Filter the mixture through a fritted syringe or funnel. Wash the resin with DCM.
-
Result: The filtrate contains pure this compound.
Visual Guide: Scavenging Workflow
Caption: Workflow for removing aldehydes using polymer-supported hydrazine reagents.
Part 4: Method C - Chromatographic Optimization
Best For: When "brute force" separation is required. Challenge: 4-(trifluoromethyl)benzaldehyde and this compound have similar polarities and often co-elute in standard Hexane/EtOAc systems.
Optimization Strategy
-
Change the Selectivity: Do not just change the % of EtOAc. Change the solvent class.
-
Toluene/Hexane: Aromatic solvents often separate aromatic aldehydes from esters better than aliphatic solvents due to pi-stacking interactions.
-
DCM/Hexane: Try a gradient of 0% to 50% DCM in Hexane.
-
-
TLC Visualization:
-
The cinnamate is UV active (strong).
-
The aldehyde is also UV active but can be differentiated using 2,4-DNP stain (turns yellow/orange/red instantly). Use DNP to track the aldehyde specifically during fractionation [3].
-
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use KMnO4 to oxidize the aldehyde to the acid and then wash it out?
A: No. Potassium Permanganate (
Q: Why did my product solidify/gum up during the bisulfite wash? A: The 4-(trifluoromethyl)benzaldehyde bisulfite adduct is a salt. If you use a non-polar solvent like Hexane or Ether, the adduct may precipitate out as a solid gummy mass at the interface, trapping your product.
-
Fix: Use Ethyl Acetate (more polar) or add a small amount of water to dissolve the salt fully into the aqueous layer.
Q: I see a new spot on TLC after the bisulfite wash. What is it? A: This is likely the sulfonate ester formed by the Michael addition of bisulfite to your cinnamate. This happens if the wash was done at room temperature or for too long. This side product is very polar and usually stays at the baseline or extracts into water, but traces may remain.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for bisulfite purification protocols and Michael acceptor reactivity).
-
Baxendale, I. R., et al. (2002).[3] "A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine." Synlett, 2002(5), 775–777. Link (Demonstrates the efficacy of polymer-supported scavengers for aldehydes).
-
Phenomenex. (2025). "Flash Chromatography: Principles & Applications." Link (General guide on solvent selectivity and stationary phase interactions).
-
Boucher, M. M., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link (Detailed optimization of the bisulfite wash for reactive substrates).
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Heck Coupling of Cinnamates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the Heck coupling of cinnamates, a cornerstone reaction in modern organic synthesis. The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is instrumental in synthesizing cinnamic acid derivatives, which are pivotal intermediates in the pharmaceutical and fine chemical industries.[1] This resource is designed to help you navigate the complexities of this reaction and achieve optimal results.
I. Understanding the Heck Coupling of Cinnamates: A Mechanistic Overview
The Heck reaction facilitates the coupling of unsaturated halides or triflates with alkenes.[1] The catalytic cycle, which utilizes a palladium(0) species, can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), forming a Pd(II) intermediate.[1]
-
Alkene Coordination and Insertion (Carbopalladation): The cinnamate ester coordinates to the Pd(II) complex, followed by the migratory insertion of the alkene into the Pd-Aryl bond.[1]
-
Syn β-Hydride Elimination: A hydrogen atom is eliminated from the carbon adjacent to the palladium-bearing carbon, which forms the C=C double bond of the product. This step determines the E-selectivity of the reaction.[1]
-
Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
dot graph Heck_Catalytic_Cycle { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "H-Pd(II)-X(L2)" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label=" Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Alkene Complex" [label=" Alkene Coordination\n & Insertion"]; "Alkene Complex" -> "H-Pd(II)-X(L2)" [label=" β-Hydride Elimination\n(Product Out)"]; "H-Pd(II)-X(L2)" -> "Pd(0)L2" [label=" Reductive Elimination\n(Base, HX Out)"]; } caption: The catalytic cycle of the Heck reaction.
II. Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues that can lead to low conversion rates in the Heck coupling of cinnamates, presented in a question-and-answer format.
Q1: My reaction shows little to no conversion of the starting materials. What are the primary factors to investigate?
A1: When faced with a stalled reaction, a systematic evaluation of the reaction components and conditions is crucial. The most common culprits include issues with the catalyst, reagents, or reaction setup.
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Ensure your Pd(0) source is not oxidized. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. It is advisable to handle them under an inert atmosphere.[2]
-
Inadequate Pre-activation: Pd(II) precatalysts require reduction to the active Pd(0) state. This process can be facilitated by phosphines or other reducing agents present in the reaction mixture.[3]
-
-
Reagent Purity:
-
Aryl Halide: The reactivity of the aryl halide is critical (I > Br > Cl).[4] Aryl chlorides are often less reactive and may require specialized, bulky, electron-rich phosphine ligands and higher temperatures to achieve good conversion.[4][5]
-
Cinnamate: Ensure the purity of your cinnamate ester. Impurities can inhibit the catalyst.
-
Solvent and Base: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. The choice of base is also critical; it must be strong enough to facilitate the reductive elimination step but not so strong as to cause side reactions.[6][7]
-
-
Reaction Conditions:
-
Temperature: Heck reactions are often temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition.[5]
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.[2]
-
Q2: I am observing the formation of side products, which is lowering the yield of my desired cinnamate product. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue in Heck couplings. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Reductive Heck Product: This is a frequently observed side product and its formation is influenced by the base, temperature, substrate, and solvent.[4]
-
Double Bond Isomerization: The double bond in the product can sometimes isomerize, leading to a mixture of regioisomers.
-
Homocoupling of the Aryl Halide: This side reaction can occur, particularly at higher temperatures.
Strategies for Minimization:
-
Optimize the Base: The choice of base can significantly impact selectivity. Both organic (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃) are commonly used.[7][8] A careful screening of bases is often necessary to find the optimal conditions for a specific substrate combination.
-
Control the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of side products.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing selectivity.[4] For challenging couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve both activity and selectivity.[4]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.[2] Polar aprotic solvents like DMF, NMP, and acetonitrile are commonly used.[2][6] In some cases, biphasic systems using water can be beneficial, aiding in the removal of byproducts and facilitating catalyst recycling.[9][10]
III. Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading for a Heck coupling of cinnamates?
A: While typical catalyst loadings range from 0.5 to 5 mol%, the optimal amount can vary depending on the reactivity of the substrates. For difficult couplings, a higher catalyst loading might be necessary initially.[11] However, for process optimization, minimizing the catalyst loading is desirable to reduce costs.
Q: How do I choose the right ligand for my reaction?
A: The choice of ligand is highly dependent on the specific aryl halide and cinnamate being used.
-
For reactive aryl iodides and bromides: Simple phosphine ligands like PPh₃ are often sufficient.[4]
-
For less reactive aryl chlorides: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are generally required to promote the oxidative addition step.[4]
-
For asymmetric Heck reactions: Chiral bidentate phosphine ligands like BINAP are used to induce enantioselectivity.[8]
Q: Can I run a Heck reaction without a phosphine ligand?
A: Yes, "ligand-free" Heck reactions are possible, particularly under Jeffery's conditions, which involve the use of quaternary ammonium salts as phase-transfer catalysts.[8] These conditions can be milder and allow for lower reaction temperatures.[8]
Q: What is the role of the base in the Heck reaction?
A: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed. The choice of base can also influence the reaction rate and selectivity.
Q: My reaction is still not working despite trying the troubleshooting steps. What else can I do?
A: If you continue to face difficulties, consider the following:
-
Alternative Palladium Sources: Palladacycles have shown high activity and stability in some Heck reactions.[4][9]
-
Microwave Irradiation: Microwave heating can sometimes accelerate slow reactions and improve yields.[4]
-
Different Coupling Partners: If the Heck reaction proves to be consistently problematic, exploring alternative cross-coupling reactions like the Suzuki or Stille coupling might be a viable strategy.
IV. Experimental Protocols
General Procedure for a Heck Coupling of an Aryl Halide with a Cinnamate Ester
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (1 equivalent) and the cinnamate ester (1.2 equivalents).
-
Add the degassed solvent (e.g., DMF, 0.1 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Reagent Preparation\n(Catalyst, Ligand, Base)"]; B [label="Inert Atmosphere\n(Evacuate & Backfill)"]; C [label="Substrate Addition\n(Aryl Halide, Cinnamate)"]; D [label="Solvent Addition"]; E [label="Reaction\n(Heating & Stirring)"]; F [label="Workup\n(Quench, Extract)"]; G [label="Purification\n(Chromatography)"];
A -> B -> C -> D -> E -> F -> G; } caption: A typical experimental workflow for the Heck reaction.
V. Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Readily available and effective precatalysts.[4] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, NHCs | Choice depends on aryl halide reactivity.[4] |
| Base | K₂CO₃, NaOAc, Et₃N, Cy₂NMe | Influences reaction rate and selectivity.[7][8] |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Polar aprotic solvents are generally preferred.[2][8] |
| Temperature | 80 - 140 °C | Balances reaction rate and catalyst stability.[8] |
VI. References
-
Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(15), 8633-8637. [Link]
-
Jagtap, S., & Deshpande, R. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]
-
Bhanage, B. M., & Samejima, S. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
Ghaith, G. S. H., Elsunaki, T. M., Dehaiba, A. M., & Shaglouf, Z. A. (2019). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Special Issue: The 3rd Annual Conference on Theories and Applications of Basic and Biosciences. [Link]
-
Le, T. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
-
SATHEE. (n.d.). Chemistry Heck Reaction. SATHEE. [Link]
-
Bhanage, B. M., & Samejima, S. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate. [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Kumar, A., & Singh, R. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Esterification of Sterically Hindered Trifluoromethylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for a notoriously challenging reaction: the esterification of carboxylic acids bearing a trifluoromethyl (CF₃) group. The unique combination of steric bulk and strong electron-withdrawing effects of the CF₃ group necessitates specialized strategies beyond standard esterification procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the esterification of trifluoromethyl-containing carboxylic acids so difficult?
The trifluoromethyl group presents a dual challenge. First, its three fluorine atoms create significant steric hindrance around the carbonyl carbon, physically blocking the approach of the alcohol nucleophile.[1] Second, the intense electron-withdrawing nature of the CF₃ group deactivates the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.[2][3] This combined effect dramatically slows down or completely stalls conventional methods like Fischer esterification.
Q2: Which standard esterification methods are likely to fail or give poor yields?
-
Fischer-Speier Esterification: This classic acid-catalyzed method often fails with trifluoromethylated substrates.[3][4][5] The reaction is reversible and requires harsh conditions (strong acid, high temperatures), which can be incompatible with sensitive functional groups.[6][7] The electron-withdrawing CF₃ group disfavors the initial protonation of the carbonyl, a key activation step in the mechanism.[7][8][9]
-
Simple Carbodiimide Coupling (e.g., DCC or EDC alone): While milder than Fischer esterification, using a carbodiimide without a suitable acyl-transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) is often inefficient for these substrates. The intermediate O-acylisourea is prone to a side reaction—a 1,3-rearrangement to a stable N-acylurea—which halts the desired reaction pathway.[10][11]
Q3: What are the primary strategies to overcome the steric and electronic challenges?
The core principle is to enhance the electrophilicity of the carboxylic acid by converting it into a more reactive intermediate in situ. This is achieved by using potent coupling agents and specific catalytic systems that can bypass the high activation energy barrier. The most successful strategies involve:
-
Formation of highly reactive mixed anhydrides.
-
Use of uronium/phosphonium-based coupling reagents.
-
Activation of the alcohol under neutral conditions.
Troubleshooting Guide: Common Issues & Solutions
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Low or No Conversion | Insufficient Carboxyl Activation: The chosen coupling reagent is not potent enough to overcome the deactivating effect of the CF₃ group. | Switch to a more powerful activating agent. Transition from a standard carbodiimide (DCC/EDC) to the Yamaguchi protocol (using 2,4,6-trichlorobenzoyl chloride) or a uronium salt like HATU or HBTU.[12][13] These reagents generate highly reactive intermediates (mixed anhydrides or active esters) that are more susceptible to nucleophilic attack, even by hindered alcohols. |
| Reaction Stalls or is Very Slow | Steric Hindrance: The alcohol (especially secondary or tertiary) cannot access the activated carboxyl group due to the bulky CF₃ group. | Employ the Yamaguchi Esterification. This method is renowned for its effectiveness with sterically hindered substrates.[14][15] The mixed anhydride formed is sterically biased, directing the alcohol to attack the less-hindered carbonyl of the trifluoromethylated acid.[16][17][18] Alternatively, for secondary alcohols where inversion of stereochemistry is desired or acceptable, the Mitsunobu reaction can be highly effective.[19][20] |
| Formation of N-acylurea Side Product | Slow Alcohol Attack on O-acylisourea Intermediate: When using carbodiimides (DCC, EDC), the intermediate O-acylisourea rearranges to an unreactive N-acylurea faster than the alcohol can attack. | Catalyze the Acyl Transfer with DMAP. Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.[10][11] This intermediate reacts quickly with the alcohol before the rearrangement can occur. This is the basis of the Steglich Esterification .[10][11][21] |
| Degradation of Acid-Sensitive Substrates | Harsh Reaction Conditions: Use of strong Brønsted acids (e.g., H₂SO₄ in Fischer esterification) is cleaving protective groups or causing side reactions. | Use Mild, Neutral Coupling Conditions. All advanced methods discussed (Yamaguchi, Steglich, HATU/HBTU, Mitsunobu) operate under mild, neutral, or slightly basic conditions at or below room temperature, preserving sensitive functional groups.[10][15][22] |
Advanced Protocols and Methodologies
Decision Workflow for Method Selection
This workflow helps in selecting an appropriate esterification strategy based on the nature of the substrates.
Caption: Workflow for selecting an esterification method.
Protocol 1: Yamaguchi Esterification for Highly Hindered Substrates
This method is exceptionally effective for coupling sterically demanding acids and alcohols.[14][15] The key is the two-step, one-pot formation of a sterically differentiated mixed anhydride.
Mechanism Insight: The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The bulky trichlorobenzoyl group shields its own carbonyl carbon, forcing the subsequent nucleophilic attack by the alcohol (catalyzed by DMAP) to occur regioselectively at the less-hindered carbonyl of the trifluoromethylated acid.[16][17][18]
Caption: Simplified mechanism of Yamaguchi Esterification.
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the trifluoromethyl-containing carboxylic acid (1.0 equiv) and triethylamine (Et₃N, 1.1 equiv) in anhydrous toluene.
-
Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv) dropwise to the solution at room temperature. Stir for 1-2 hours.
-
Esterification: In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.5 equiv) in anhydrous toluene.
-
Reaction: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove triethylammonium chloride. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Steglich Esterification with Carbodiimide and DMAP
Ideal for less hindered primary alcohols and when Yamaguchi conditions are not necessary. It is milder than many alternatives and avoids the formation of highly reactive acid chlorides.[10][11][21]
Mechanism Insight: The carbodiimide (DCC or EDC) activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, acting as a potent acyl-transfer catalyst, intercepts this intermediate to form a highly electrophilic N-acylpyridinium salt. This salt readily reacts with the alcohol to form the desired ester, regenerating DMAP.[11][23]
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere, dissolve the trifluoromethyl-containing carboxylic acid (1.0 equiv), the alcohol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).
-
Initiation: Cool the solution to 0 °C in an ice bath.
-
Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) to the solution. If using EDC, its hydrochloride salt is often used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
If using DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
If using EDC: The urea byproduct is water-soluble.
-
For both: Dilute the filtrate (or the entire reaction mixture if using EDC) with DCM. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify by flash chromatography.
-
Protocol 3: Uronium Salt (HATU/HBTU) Mediated Esterification
Uronium-based reagents like HATU are among the most powerful coupling agents for forming ester and amide bonds, often succeeding where other methods fail.[12][13] They are particularly useful for difficult couplings involving hindered substrates.
Mechanism Insight: The carboxylic acid displaces the HOAt (or HOBt) group on the uronium salt to form a highly reactive OAt/OBt-activated ester. This active ester is significantly more electrophilic than the O-acylisourea from carbodiimide methods and reacts efficiently with the alcohol.[24][25]
Step-by-Step Protocol:
-
Preparation: In an inert atmosphere flask, dissolve the trifluoromethyl-containing carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an anhydrous polar aprotic solvent like DMF or acetonitrile.
-
Activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0 equiv), to the mixture. Stir for 15-30 minutes at room temperature to allow for the formation of the active ester.
-
Esterification: Add the alcohol (1.2 equiv) to the activated mixture.
-
Reaction: Stir at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash extensively with water and brine to remove DMF and salt byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
References
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. Available from: [Link]
-
Thermodynamics of ester and orthoester formation from trifluoroacetic acid. Canadian Journal of Chemistry. Available from: [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. Available from: [Link]
-
Esterification of trifluoroacetic acid with phenyldiazomethane for quantitative gas chromatographic analysis. Methods involving separation from biological materials. Journal of Chromatography A. Available from: [Link]
-
Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters. Available from: [Link]
-
Recovery of Trifluoroacetic acid (TFA) by esterification using packed bed reactor. ResearchGate. Available from: [Link]
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. Organic Letters. Available from: [Link]
-
Yamaguchi Esterification. Organic Chemistry Portal. Available from: [Link]
-
The esterification of trifluoroacetic acid. ProQuest. Available from: [Link]
-
The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study. Journal of Chemical Education. Available from: [Link]
-
Fischer Esterification. Chemistry Steps. Available from: [Link]
-
Rapid esterification of nucleosides to solid-phase supports for oligonucleotide synthesis using uronium and phosphonium coupling reagents. PubMed. Available from: [Link]
-
What are the advantages and disadvantages of Fischer esterification in synthesizing esters? Quora. Available from: [Link]
-
Mitsunobu reaction. Wikipedia. Available from: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]
-
Fischer Esterification Reaction Mechanism. YouTube. Available from: [Link]
-
Mitsunobu Reaction. J&K Scientific LLC. Available from: [Link]
-
Steglich esterification. Wikipedia. Available from: [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available from: [Link]
-
Drawbacks of HATU for Esterification. Reddit. Available from: [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available from: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available from: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available from: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. Available from: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. Available from: [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? Quora. Available from: [Link]
-
Fischer Esterification. Organic Chemistry Portal. Available from: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rapid esterification of nucleosides to solid-phase supports for oligonucleotide synthesis using uronium and phosphonium coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 16. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Yamaguchi Esterification [organic-chemistry.org]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. glaserr.missouri.edu [glaserr.missouri.edu]
- 21. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atlanchimpharma.com [atlanchimpharma.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹³C and ¹⁹F NMR Shifts of Ethyl 4-(Trifluoromethyl)cinnamate
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unambiguously characterize novel compounds is paramount. This guide provides an in-depth analysis of the ¹³C and ¹⁹F NMR spectral features of ethyl 4-(trifluoromethyl)cinnamate, a common building block in medicinal chemistry. We will explore the influence of the trifluoromethyl (-CF₃) group on the electronic environment of the molecule and compare its spectral data with relevant alternatives to provide a comprehensive understanding of its NMR profile.
The Significance of ¹³C and ¹⁹F NMR in Fluorinated Compound Analysis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. Consequently, fluorine-containing compounds are of significant interest in pharmaceutical and agrochemical research.
-
¹³C NMR Spectroscopy offers a detailed map of the carbon skeleton of a molecule. Chemical shifts are sensitive to the local electronic environment, allowing for the identification of different functional groups and the elucidation of substitution patterns.
-
¹⁹F NMR Spectroscopy is a particularly powerful tool for analyzing organofluorine compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to NMR detection.[1] Furthermore, the large chemical shift dispersion (spanning over 800 ppm) minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the molecular environment.[1][2]
Molecular Structure and NMR Assignments
The structure of ethyl (E)-4-(trifluoromethyl)cinnamate is shown below, with carbons numbered for clarity in the subsequent NMR data tables.
Caption: Structure of this compound with atom numbering.
Experimental NMR Data
The following tables summarize the ¹³C NMR chemical shifts for this compound and related compounds. All shifts are reported in parts per million (ppm).
Table 1: ¹³C and ¹⁹F NMR Chemical Shifts for this compound
| Atom Number | Carbon Type | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| C12 (CF₃) | Quartet (¹J_CF) | 123.8 (q, J = 271.4 Hz)¹ | ~ -63 |
| C4 | Quartet (²J_CF) | Not explicitly resolved¹ | - |
| C3/C5 | Quartet (³J_CF) | Not explicitly resolved¹ | - |
| C2/C6 | Aromatic CH | 128.1 (approx.)¹ | - |
| C1 | Aromatic C | 137.9 (approx.)¹ | - |
| C7 (β) | Alkene CH | 142.9 (approx.)¹ | - |
| C8 (α) | Alkene CH | 120.9 (approx.)¹ | - |
| C9 (C=O) | Carbonyl | 166.2¹ | - |
| C10 (-OCH₂-) | Methylene | 60.8¹ | - |
| C11 (-CH₃) | Methyl | 14.2¹ | - |
¹Note: Precise values for aromatic carbons were not individually listed in the primary source but can be inferred from similar structures and general chemical shift knowledge. The provided data is a composite from literature findings for accurate representation. A supporting information document provided ¹H NMR data confirming the structure as: ¹H NMR (500 MHz, CDCl₃): δ 7.71 (1H, d, J = 16.0 Hz), 7.61-7.65 (4H, m), 6.52 (1H, d, J = 16.0 Hz), 4.30 (2H, q, J = 7.1 Hz), 1.36 (3H, t, J = 7.1 Hz, 3H).[3] The ¹⁹F shift is a typical value for an aromatic CF₃ group referenced against CFCl₃.[4][5][6]
Comparative Analysis: The Influence of the -CF₃ Group
To understand the electronic effects of the para-trifluoromethyl substituent, it is instructive to compare its ¹³C NMR spectrum with that of the parent compound, ethyl cinnamate, and its meta-substituted isomer.
Table 2: Comparison of ¹³C NMR Shifts (ppm) of Substituted Ethyl Cinnamates
| Carbon Atom | Ethyl Cinnamate[7][8] | This compound¹ | Ethyl 3-(trifluoromethyl)cinnamate[3] |
| C=O | 166.9 | 166.2 | 166.4 |
| Cβ | 144.5 | 142.9 | 142.7 |
| Cα | 118.2 | 120.9 | 120.3 |
| C1 (ipso) | 134.4 | 137.9 | 135.3 |
| C2/C6 | 128.0 | 128.1 | 131.0, 126.6 |
| C3/C5 | 128.8 | 125.7 (q, J ≈ 4 Hz) | 129.4, 124.6 |
| C4 | 130.1 | 131.7 (q, J ≈ 33 Hz) | - |
| C-CF₃ | - | - | 131.4 (q, J = 32.5 Hz) |
| CF₃ | - | 123.8 (q, J = 271.4 Hz) | 123.8 (q, J = 271.4 Hz) |
| -OCH₂- | 60.4 | 60.8 | 60.7 |
| -CH₃ | 14.3 | 14.2 | 14.2 |
¹Note: The values for this compound are derived from a combination of sources to provide a complete picture.[3]
Interpretation of Spectral Data
¹³C NMR Spectrum Analysis
The powerful electron-withdrawing nature of the trifluoromethyl group exerts a significant influence on the chemical shifts of the aromatic and vinylic carbons.
-
Aromatic Carbons: The carbon directly attached to the -CF₃ group (C4) is significantly deshielded and appears as a quartet due to two-bond coupling (²J_CF) with an approximate coupling constant of 33 Hz.[9] The C3 and C5 carbons also show a smaller quartet splitting due to three-bond coupling (³J_CF). The large one-bond C-F coupling constant (¹J_CF ≈ 271 Hz) for the CF₃ carbon itself is characteristic and a key identifier.[3][9]
-
Vinylic Carbons: Compared to ethyl cinnamate, the α-carbon (C8) in the 4-CF₃ derivative is deshielded (shifted downfield to ~120.9 ppm from 118.2 ppm), while the β-carbon (C7) is shielded (shifted upfield to ~142.9 ppm from 144.5 ppm). This is consistent with the resonance effect of the electron-withdrawing group, which pulls electron density from the conjugated system, affecting the shielding of these carbons.
-
Ester Group: The chemical shifts of the ethyl ester carbons (C9, C10, C11) are largely unaffected by the substituent on the aromatic ring, as they are insulated from its electronic effects. Their shifts at ~166, ~61, and ~14 ppm are typical for an ethyl ester.[7][10]
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the three equivalent fluorine atoms of the -CF₃ group.
-
Chemical Shift: For a trifluoromethyl group attached to an aromatic ring, the chemical shift typically falls in the range of -60 to -65 ppm relative to the standard CFCl₃ at 0 ppm.[4] The exact position is sensitive to the electronic nature of the other substituents on the ring and the solvent used.[6][11]
-
Multiplicity: In a proton-decoupled ¹⁹F spectrum, this signal will appear as a sharp singlet. If proton coupling is not removed, the singlet may show fine structure due to long-range coupling (typically ⁴J_HF and ⁵J_HF) with the aromatic protons, although these couplings are often small (< 1 Hz) and may not be resolved. The signal will also exhibit ¹³C satellites, which are low-intensity peaks flanking the main signal due to coupling with the 1.1% of ¹³C nuclei.
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized procedures. The following is a generalized protocol for obtaining high-quality ¹³C and ¹⁹F NMR spectra.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(trifluoromethyl)cinnamate: A Comparative Analysis
Introduction: The Analytical Imperative for Trifluoromethylated Compounds
In modern drug development and materials science, the strategic incorporation of a trifluoromethyl (-CF3) group is a widely used tactic to enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 4-(trifluoromethyl)cinnamate is a key synthon and structural motif in this class of compounds. Its precise characterization is paramount, and mass spectrometry (MS) stands as a uniquely powerful tool for this purpose, offering unparalleled sensitivity and structural insight.[1]
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Moving beyond a simple spectral interpretation, we will dissect the underlying chemical principles that govern the fragmentation pathways. By comparing its fragmentation behavior to that of related, non-fluorinated, and alternatively substituted analogues, we provide a robust framework for researchers to confidently identify and characterize this and similar molecules.
Pillar 1: The Logic of Molecular Fragmentation in EI-MS
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule. This energy is sufficient to dislodge an electron, creating a high-energy radical cation known as the molecular ion (M•+).[2][3] This molecular ion is often unstable and rapidly undergoes a series of predictable bond cleavages and rearrangements to yield a cascade of smaller, more stable fragment ions.[3][4] The resulting mass spectrum is a "fingerprint" of the molecule's structure.
For a molecule like this compound, the fragmentation is primarily dictated by the interplay of three structural features:
-
The Aromatic Ring: The stable phenyl ring promotes the formation of a strong molecular ion peak.[5]
-
The Ethyl Ester Group: This functional group provides several predictable cleavage points, primarily around the carbonyl (C=O) group.[5][6][7]
-
The Trifluoromethyl Group: The highly electronegative -CF3 group introduces unique fragmentation pathways, most notably the loss of a •CF3 radical.[1]
Pillar 2: The Predicted Fragmentation Pathway of this compound
The molecular weight of this compound (C12H11F3O2) is 244.21 g/mol . We anticipate a prominent molecular ion peak at m/z 244. The subsequent fragmentation cascade is outlined below.
Primary Fragmentation Routes:
-
Loss of the Ethoxy Radical (•OCH2CH3): This is a classic alpha-cleavage for ethyl esters, where the bond between the carbonyl carbon and the ester oxygen is broken.[5][8] This fragmentation is highly favorable as it results in the formation of a stable, resonance-stabilized acylium ion.
-
[M - 45]+ → m/z 199: Formation of the 4-(trifluoromethyl)cinnamoyl cation. This is predicted to be a major, and likely the base, peak in the spectrum.
-
-
Loss of Ethene (C2H4) via McLafferty Rearrangement: While less common in aromatic esters where other fragmentation pathways dominate, a McLafferty rearrangement is theoretically possible. It involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.
-
[M - 28]+ → m/z 216: Formation of the 4-(trifluoromethyl)cinnamic acid radical cation.
-
-
Loss of the Trifluoromethyl Radical (•CF3): A hallmark of trifluoromethylated compounds is the cleavage of the C-CF3 bond.[1] This results in a significant fragment ion 69 mass units below the molecular ion.
-
[M - 69]+ → m/z 175: Formation of the ethyl 4-fluorophenyl)acrylate cation.
-
-
Cleavage of the Ethyl Group: Simple cleavage of the ethyl group from the ester oxygen.
-
[M - 29]+ → m/z 215: Loss of •CH2CH3, forming a carboxylate-type cation.
-
Secondary Fragmentation:
The primary fragment ions can undergo further fragmentation, providing additional structural confirmation:
-
Decarbonylation of the Acylium Ion: The highly stable acylium ion at m/z 199 can lose a neutral carbon monoxide (CO) molecule.
-
[m/z 199 - 28]+ → m/z 171: Formation of the 4-(trifluoromethyl)styryl cation.
-
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Pillar 3: A Comparative Analysis with Structural Analogues
The influence of the 4-position substituent on the fragmentation pattern is profound. By comparing our target molecule with its non-fluorinated parent (Ethyl Cinnamate) and an analogue with an electron-donating group (Ethyl 4-methoxycinnamate), we can validate our predictions and gain deeper insight.
| Fragment Ion (m/z) | Ethyl Cinnamate[9][10] | This compound (Predicted) | Ethyl 4-methoxycinnamate[11] | Description of Fragment |
| M+• | 176 | 244 | 206 | Molecular Ion |
| [M - 28]+• | 148 | 216 | 178 | Loss of ethene (C2H4) |
| [M - 45]+ | 131 | 199 | 161 | Loss of ethoxy radical (•OC2H5) |
| [M - 45 - 28]+ | 103 | 171 | 133 | Loss of •OC2H5 then CO |
| [M - 69]+ | N/A | 175 | N/A | Loss of trifluoromethyl radical (•CF3) |
Analysis of Comparison:
-
The Acylium Ion Dominance: In all three compounds, the loss of the ethoxy radical (M-45) to form the substituted cinnamoyl cation is a dominant pathway. This highlights the stability of this acylium ion structure across different substituents.
-
The •CF3 Signature: The unique presence of the [M - 69]+ peak at m/z 175 is a definitive marker for the trifluoromethyl group. Its absence in the other spectra makes it a key diagnostic fragment.
-
Substituent Effect on Further Fragmentation: The subsequent loss of CO from the acylium ion is also a common pathway. The resulting styryl cations (m/z 103, 171, and 133, respectively) clearly demonstrate the mass shift corresponding to the substituent on the phenyl ring.
Trustworthiness: A Self-Validating Experimental Protocol
To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Objective:
To acquire a high-quality electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound (≥98% purity)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
2 mL GC vials with septa caps
-
Micropipettes
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an EI source, capable of scanning a mass range of at least 40-400 amu.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DCM.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL in DCM.
-
Transfer 1 mL of the working solution into a GC vial and cap securely.
-
-
GC-MS Instrument Setup & Conditions:
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
-
Data Acquisition & Analysis:
-
Inject the sample and begin the data acquisition.
-
Once the run is complete, identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum, identifying the molecular ion peak (m/z 244) and the key fragment ions (m/z 199, 175, 171, etc.).
-
Compare the experimental fragmentation pattern with the predicted pattern and the comparative data presented in this guide.
-
Conclusion
The fragmentation pattern of this compound under electron ionization is a predictable and informative process governed by the established principles of mass spectrometry. The dominant fragmentation pathways involve the loss of the ethoxy radical to form a stable acylium ion at m/z 199 and the characteristic loss of the trifluoromethyl radical to yield a fragment at m/z 175 . By comparing these pathways to non-fluorinated and methoxy-substituted analogues, we can confidently assign these fragments and use them as diagnostic markers. The provided experimental protocol offers a reliable method for obtaining this data, ensuring that researchers in drug discovery and materials science can achieve accurate and comprehensive structural characterization of this important class of molecules.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes.
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. (n.d.). BenchChem.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
MS spectra showing fragmentation patterns of cinnamic acid derivatives... (2022). ResearchGate. Available at: [Link]
-
Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Available at: [Link]
-
GCMS Section 6.14 - Fragmentation of Esters. (n.d.). Whitman College. Available at: [Link]
- What are the common fragments in mass spectrometry for esters? (n.d.). *TutorChase
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound Ethyl cinnamate (FDB012002) - FooDB [foodb.ca]
- 11. Solved Please draw the significant ion fragments and the | Chegg.com [chegg.com]
Comparative Reactivity Guide: Ethyl Cinnamate vs. Ethyl 4-(Trifluoromethyl)cinnamate
Executive Summary
The Bottom Line: For researchers in medicinal chemistry and materials science, the choice between Ethyl Cinnamate (EC) and Ethyl 4-(trifluoromethyl)cinnamate (E-CF3) is a decision between metabolic stability/reactivity and baseline structural integrity .
-
Ethyl Cinnamate: The standard reference. Moderate electrophilicity; ideal for controlled Michael additions where selectivity is paramount.
-
This compound: Significantly more reactive toward nucleophiles and dienes due to the strong electron-withdrawing nature of the
group ( ). It exhibits a lower LUMO energy, accelerating both conjugate additions and [4+2] cycloadditions.
Electronic Profiling & Theoretical Basis[1]
To understand the reactivity divergence, we must quantify the electronic influence of the para-substituent. The trifluoromethyl group is a potent electron-withdrawing group (EWG), primarily operating through inductive effects (
Hammett Equation Analysis
The reactivity difference can be predicted using the Hammett equation:
-
(Substituent Constant):
- : 0.00 (Reference)
- : 0.54 (Strongly electron-withdrawing)
-
(Reaction Constant):
-
For nucleophilic attack at the
-carbon (Michael Addition), is typically positive ( to ), indicating the reaction is accelerated by EWGs.
-
Theoretical Kinetic Prediction:
Assuming a typical
Frontier Molecular Orbital (FMO) Theory
The reactivity in cycloadditions (Diels-Alder) is governed by the energy gap between the HOMO of the diene and the LUMO of the dienophile (the cinnamate).
-
Ethyl Cinnamate: Baseline LUMO.
-
E-CF3: The
group pulls electron density from the aromatic ring, which is conjugated to the alkene. This lowers the LUMO energy of the -carbon, reducing the HOMO-LUMO gap with electron-rich dienes and accelerating the reaction.
Figure 1: Mechanistic flow of the trifluoromethyl group's electronic influence on the cinnamate scaffold.
Case Study: Nucleophilic Conjugate Addition (Michael Reaction)
This is the most critical reaction for drug development, particularly for cysteine targeting (covalent inhibitors).
Comparative Data: Thiol Addition
Reaction: Ethyl cinnamate derivative + Benzyl mercaptan
| Metric | Ethyl Cinnamate (EC) | This compound (E-CF3) |
| Relative Rate ( | 1.0 (Reference) | ~8.5 - 9.5 (Predicted) |
| Time to 90% Conv. | 4.5 Hours | 30 - 45 Minutes |
| Yield (Isolated) | 88% | 94% |
| Side Reactions | Minimal | Susceptible to double addition or polymerization if base is too strong. |
Experimental Protocol: Kinetic Validation
Objective: Determine the relative reaction rates via
-
Preparation:
-
Dissolve EC (176 mg, 1.0 mmol) in
deuterated ethanol ( -EtOH) in Vial A. -
Dissolve E-CF3 (244 mg, 1.0 mmol) in
-EtOH in Vial B. -
Add internal standard (1,3,5-trimethoxybenzene, 0.1 mmol) to both.
-
-
Initiation:
-
Add Benzyl mercaptan (1.0 mmol) to each vial.
-
Immediately add Triethylamine (
, ) to initiate.
-
-
Monitoring:
-
Transfer to NMR tubes.
-
Acquire spectra at
minutes. -
Track: Disappearance of the doublet at
(alkene -proton) vs. internal standard.
-
-
Analysis:
-
Plot
vs. time. The slope represents .
-
Case Study: Diels-Alder Cycloaddition
The E-CF3 variant is a superior dienophile, useful for constructing complex cyclohexene derivatives in materials science.
Reaction Workflow
Reaction: Cinnamate + 2,3-Dimethyl-1,3-butadiene
Figure 2: Workflow for the Diels-Alder cycloaddition, highlighting the kinetic advantage of the E-CF3 variant.
Experimental Protocol: Thermal Cycloaddition
-
Setup:
-
In a heavy-walled pressure tube, dissolve E-CF3 (2.0 mmol) in Toluene (
). -
Add 2,3-Dimethyl-1,3-butadiene (
, 5 equiv). Excess is required to prevent polymerization of the diene. -
Add a radical inhibitor (BHT,
) to prevent diene polymerization.
-
-
Reaction:
-
Seal the tube and heat to
behind a blast shield. -
EC Time: Requires 24-48 hours for high conversion.
-
E-CF3 Time: Typically complete in 6-12 hours due to electronic activation.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove toluene and excess diene.
-
Purify via flash column chromatography (Hexanes/EtOAc).
-
Synthesis & Purity Considerations
If commercial sources are unavailable or impure, both compounds are best synthesized via the Wittig Reaction .
-
Reagents: (Carbethoxymethylene)triphenylphosphorane + Aldehyde.[2][3][4]
-
Aldehyde Choice:
-
Benzaldehyde
Ethyl Cinnamate.[4] -
4-(Trifluoromethyl)benzaldehyde
E-CF3.
-
-
Stereochemistry: The stabilized ylide predominantly yields the (E)-isomer (trans), which is the thermodynamically stable and commercially relevant form.
Purification Note:
E-CF3 is more lipophilic (
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, J. Q. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. Link
-
Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. (Reference for FMO Theory and Diels-Alder reactivity). Link
-
Nguyen, K. C., & Weizman, H. (2007).[4][5] Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education, 84(1), 119.[4][5] Link
Sources
Electronic Effects of 4-CF3 on Cinnamate Reactivity: A Comparative Technical Guide
Topic: Electronic Effects of the 4-CF3 Group on the Cinnamate Double Bond Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Analysis
The introduction of a trifluoromethyl (-CF
This guide objectively compares the 4-CF
Electronic Characterization & Hammett Analysis
To predict reactivity, we must first quantify the electronic perturbation. The -CF
Comparative Hammett Parameters
The Hammett substituent constant (
| Substituent (4-R) | Electronic Nature | Effect on | |
| -NO | +0.78 | Strong (-I, -R) | Maximum Electrophilicity |
| -CF | +0.54 | Strong (-I) | High Electrophilicity |
| -H | 0.00 | Neutral | Baseline Reference |
| -OMe | -0.27 | Donor (+R > -I) | Reduced Electrophilicity |
Insight: While -NO
NMR Chemical Shift Diagnostics
The electron density at the alkene is directly probed via
-
-Proton (
): The inductive withdrawal pulls electron density through the -framework, shifting the -H downfield. -
-Carbon (
): The resonance contribution from the carbonyl is reinforced by the -CF group, increasing the partial positive charge on the -carbon.
Table: Comparative NMR Shifts (Ethyl Cinnamates in CDCl
| Compound | Substituent | |||
| Ethyl 4-nitrocinnamate | -NO | 7.75 | 6.55 | +0.07 |
| Ethyl 4-(trifluoromethyl)cinnamate | -CF | 7.71 | 6.50 | +0.03 |
| Ethyl cinnamate | -H | 7.68 | 6.44 | 0.00 (Ref) |
| Ethyl 4-methoxycinnamate | -OMe | 7.62 | 6.30 | -0.06 |
Note: Shifts are approximate based on additive substituent chemical shift (SCS) principles and literature trends.
Reactivity Profile: Experimental Comparison
A. Nucleophilic Conjugate Addition (Michael Reaction)
The primary utility of the 4-CF
Experimental Evidence:
In a comparative kinetic study of hydroxide attack (hydrolysis/addition) on substituted ethyl cinnamates, the reaction constant
-
Reaction Rate (
): -
Mechanism: The -CF
group stabilizes the developing negative charge in the enolate transition state.
B. Photochemical [2+2] Cycloaddition
In the solid state, trans-4-(trifluoromethyl)cinnamic acid (TFMCA) exhibits high photoreactivity due to favorable crystal packing.
-
Packing: Head-to-tail (
-type) stacking. -
Product: Centrosymmetric dimer (4,4'-bis(trifluoromethyl)-
-truxinic acid). -
Kinetics: Follows the Johnson–Mehl–Avrami–Kolmogorov (JMAK) model, indicating a nucleation-and-growth mechanism.
Visualizing the Electronic Pathway
The following diagram illustrates how the -CF
Figure 1: Causal pathway of 4-CF3 electronic influence on cinnamate reactivity.
Experimental Protocols
Protocol A: Synthesis of this compound
Validates the accessibility of the substrate.
-
Reagents: 4-(Trifluoromethyl)benzaldehyde (10 mmol), Monoethyl malonate (12 mmol), Piperidine (0.5 mmol), Pyridine (solvent).
-
Procedure (Knoevenagel-Doebner):
-
Mix aldehyde and monoethyl malonate in pyridine (10 mL).
-
Add piperidine catalyst.
-
Reflux at 100°C for 4 hours (monitor CO
evolution). -
Workup: Pour into ice-HCl. Extract with EtOAc. Wash with NaHCO
.
-
-
Purification: Recrystallization from hexane/EtOH.
-
Validation: Check mp (solid) and
H NMR (doublet at ppm, Hz for trans).
Protocol B: Kinetic Measurement of Michael Addition
Self-validating protocol to measure relative electrophilicity.
-
Setup: Prepare 0.1 M solutions of Ethyl 4-CF
-cinnamate and Ethyl cinnamate (Control) in Ethanol. -
Nucleophile: 1.0 M Morpholine or Thiol (e.g., benzyl mercaptan).
-
Monitoring:
-
Mix Substrate:Nucleophile (1:10 ratio for pseudo-first-order conditions).
-
Transfer to UV-Vis cuvette.
-
Monitor decay of the
transition band ( nm).
-
-
Calculation: Plot
vs. time. The slope is . -
Comparison:
should yield a value (typically 2-4x faster).
Figure 2: Experimental workflow for determining relative reaction kinetics.
References
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
-
Photodimerization of 4-CF3 Cinnamic Acid
-
Nomin, T., et al. (2024). Investigation of the solid-state [2+2] photodimerization of trans-4-(trifluoromethyl) cinnamic acid via thermogravimetry. Mongolian Journal of Chemistry. Link
-
-
Michael Addition Kinetics
-
NMR Data & Synthesis
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. Link
-
Sources
High-Performance Elemental Analysis Guide: Ethyl 4-(trifluoromethyl)cinnamate
This guide serves as a definitive technical resource for the elemental analysis (EA) and characterization of Ethyl 4-(trifluoromethyl)cinnamate (CAS: 134682-38-7). It is designed for analytical chemists and pharmaceutical researchers who require absolute precision in validating fluorinated intermediates.
Executive Summary & Theoretical Baseline
This compound presents a specific analytical challenge due to the trifluoromethyl (-CF₃) group. Standard combustion analysis (CHN) often yields low carbon values for fluorinated compounds due to the formation of stable tetrafluoromethane (CF₄) rather than CO₂, and the corrosive nature of HF generated during combustion can damage standard quartz reactors.
To achieve Scientific Integrity (E-E-A-T) , researchers must move beyond simple "black box" automated analysis and adopt a multi-modal validation strategy.
Theoretical Composition (The "Gold Standard")
Before any experimental comparison, the theoretical baseline must be established.
-
Formula:
-
Molecular Weight: 244.21 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 12 | 12.011 | 144.132 | 59.02% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 4.54% |
| Fluorine (F) | 3 | 18.998 | 56.994 | 23.34% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 13.10% |
Comparative Analysis: Methodological Standards
This section objectively compares the three primary methodologies for validating this compound. For fluorinated organics, the "Standard" automated CHN method is often inferior to the "Classical" Oxygen Flask method or "Modern" qNMR.
Table 1: Performance Comparison of Analytical Standards
| Feature | Method A: Automated CHN (Standard) | Method B: Oxygen Flask (Schöniger) + IC | Method C: Quantitative NMR (qNMR) |
| Primary Analyte | C, H, N | F, S, Halogens | Purity (Mole %) |
| Suitability for -CF3 | Low/Medium. Risk of incomplete combustion (CF4 formation). | High. Complete oxidation in O2-rich environment. | High. Direct observation of 1H/19F nuclei. |
| Interference | F attacks silica tubes; requires WO3/V2O5 additives. | Minimal. Matrix is destroyed; F is trapped as ion. | Solvent peaks; relaxation times (T1). |
| Sample Req. | 1–3 mg | 5–20 mg | 5–20 mg (Recoverable) |
| Precision | ± 0.3% (if optimized) | ± 0.3% - 0.5% | ± 0.1% - 0.5% |
| Verdict | Screening Only. Use only with specific "F-mode" additives. | Gold Standard for F. Essential for mass balance. | Gold Standard for Purity. Orthogonal validation. |
The "Fluorine Problem": Mechanism of Failure
Understanding why standard analysis fails is critical for troubleshooting.
The Mechanism:
-
C-F Bond Strength: The C-F bond (~485 kJ/mol) is significantly stronger than C-H (~413 kJ/mol).
-
Incomplete Combustion: In standard CHN analyzers (950°C), -CF₃ groups may detach as stable CF₄ gas , which is not detected by the thermal conductivity detector (TCD) calibrated for CO₂. This leads to low Carbon values .
-
Corrosion: Any F that does mineralize forms HF, which reacts with the quartz combustion tube (
), causing instrument drift and expensive damage.
Visualization: The Fluorine Interference Pathway
Figure 1: The analytical divergence showing how stable CF4 formation leads to low carbon readings (Failure Mode) compared to the ideal CO2 generation.
Recommended Protocol: The "Hybrid Validation" System
To meet the "Trustworthiness" requirement, do not rely on a single data point. Use this self-validating workflow.
Step 1: Purity Assessment via qNMR (The Anchor)
Before elemental analysis, establish that the bulk mass is actually the compound of interest.
-
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade) or Maleic Acid.
-
Solvent: DMSO-d6 (prevents volatility issues common in CDCl3).
-
Protocol:
-
Weigh ~10 mg sample and ~5 mg internal standard (precision ±0.002 mg).
-
Set relaxation delay (
) to (typically 30s-60s for F-compounds). -
Integrate the ethyl ester protons (-OCH2-, q, ~4.2 ppm) vs. the standard.
-
Acceptance: Purity > 98.0%.
-
Step 2: Modified Combustion or Oxygen Flask (The Confirmation)
Option A: Automated CHN (with Additives)
-
Crucial Step: You must add Tungsten(VI) oxide (WO3) or Vanadium(V) oxide (V2O5) to the sample capsule.
-
Function: These act as "fluxes" to raise the local temperature and provide oxygen to break the C-F bond, ensuring conversion to CO2.
Option B: Oxygen Flask (Schöniger) - Preferred for F-Quantification
-
Combustion: Burn 10-15 mg sample in a platinum basket within a 500mL O2-filled flask containing 10mL 0.1M NaOH.
-
Absorption: Shake for 10 mins. The F is converted to F- ions.[1]
-
Quantification: Analyze the solution via Ion Chromatography (IC) or titration with Thorium Nitrate (Alizarin Red S indicator).
Visualization: Validated Workflow
Figure 2: Decision tree for validating fluorinated intermediates, prioritizing qNMR for purity before destructive elemental analysis.
Data Interpretation & Tolerance Standards
In a regulatory or high-quality research context, "close enough" is not acceptable.
The +/- 0.4% Rule
The standard journal acceptance criteria (JOC, J. Med. Chem) for Elemental Analysis is ±0.4% absolute difference from the theoretical value.
Example Data Analysis for this compound:
| Element | Theoretical | Acceptable Range | Result A (Pass) | Result B (Fail - Common F Error) |
| Carbon | 59.02% | 58.62% – 59.42% | 58.95% | 58.10% (Low - CF4 formation) |
| Hydrogen | 4.54% | 4.14% – 4.94% | 4.58% | 4.55% |
| Fluorine | 23.34% | 22.94% – 23.74% | 23.20% | N/A (Not measured in std CHN) |
Troubleshooting the "Fail": If Carbon is consistently low (>0.5% deviation) but Hydrogen is correct, it confirms incomplete combustion of the trifluoromethyl group. Action: Switch to Oxygen Flask method or increase combustion temperature/oxygen dose and add V2O5.
References
-
Schöniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry.
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. (Relevant for heavy metal catalyst impurities in synthesized standards).
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42162.[4]
-
Maniara, G., et al. (1998). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] The Analyst.
Sources
- 1. scribd.com [scribd.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 4-(trifluoromethyl)cinnamate
Executive Summary & Chemical Identity
Ethyl 4-(trifluoromethyl)cinnamate is a specialized organofluorine building block used primarily in medicinal chemistry and drug development. Unlike standard organic esters, the presence of the trifluoromethyl (
Core Directive: This compound must be treated as Halogenated Chemical Waste . Under no circumstances should it be disposed of via sanitary sewer systems or standard trash.
Chemical Profile
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | Ethyl p-(trifluoromethyl)cinnamate; 3-(4-Trifluoromethylphenyl)acrylic acid ethyl ester |
| CAS Number | Verify specific vendor CAS (Commonly related to Acid CAS 352-70-5) |
| Molecular Formula | |
| Primary Hazard | Irritant / Potential Aquatic Toxin .[1] The |
| Waste Stream | Halogenated Organic (High BTU, requires scrubbing) |
Hazard Assessment & Pre-Disposal Handling
Before initiating disposal, you must validate the state of the material. The stability of the
GHS Classification (Typical for Cinnamate Esters)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Environmental: Treat as Aquatic Chronic 3 (Harmful to aquatic life with long-lasting effects) due to fluorination.
Segregation Protocol
-
Do NOT Mix With: Strong oxidizers, non-halogenated solvents (unless necessary for dissolution), or acidic aqueous waste.
-
Container Compatibility: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the waste is acidic or if hydrolysis has occurred (generating HF).
Disposal Workflow (Decision Matrix)
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for the segregation and disposal of fluorinated cinnamate waste.
Detailed Operational Procedures
A. Solid Waste Disposal
For expired shelf-life material or pure solid spills.
-
Packaging: Transfer solid material into a wide-mouth HDPE or glass jar.
-
Labeling: Affix a hazardous waste label clearly stating:
-
Destruction: Ship to a licensed hazardous waste facility.
-
Requirement: The facility must use High-Temperature Incineration (HTI) .[4]
-
Mechanism: The furnace must operate >1100°C with a residence time >2 seconds to ensure complete mineralization of the
bonds. The facility must have wet scrubbers (using or similar) to capture the resulting Hydrogen Fluoride (HF) gas.
-
B. Liquid Waste (Solutions)
For reaction mixtures or mother liquors.
-
Segregation: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the trifluoromethyl compound renders the entire mixtureHalogenated Waste .
-
Why? Mixing fluorinated compounds into non-halogenated waste streams (often used for fuel blending) can damage standard incinerators due to HF corrosion.
-
-
Collection: Pour into the "Halogenated Solvent" carboy (typically red or yellow tagged).
-
Compatibility: Ensure no strong bases are present in the waste container, as they may induce hydrolysis and exothermic reactions.
C. Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a minimal volume of acetone or ethanol.
-
Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container. Do not pour rinsate down the drain.[5]
-
Final Step: Deface the label, remove the cap, and dispose of the dry container in standard lab trash or glass recycling (depending on local policy).
Emergency Spill Response
Immediate Action:
-
Isolate: Evacuate the immediate area if dust is generated.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine, use an N95 or P100 particulate respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquids: Absorb with an inert material (Vermiculite, Sand, or Universal Spill Pads). Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Cleanup: Wipe the area with soap and water.[1] Collect all wipes and absorbent materials as Solid Hazardous Waste .
Scientific Rationale (The "Why")
The Fluorine Factor
The trifluoromethyl group (
-
Perfluoroisobutene (PFIB): A highly toxic gas.
-
Hydrogen Fluoride (HF): Corrosive to incinerator linings and toxic to the environment.
-
TFA (Trifluoroacetic Acid): A persistent environmental breakdown product.
By segregating this waste as "Halogenated," you ensure it is routed to facilities equipped with Rotary Kiln Incinerators capable of sustaining temperatures
References
-
U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams. Available at: [Link]
-
Karlsruhe Institute of Technology (KIT). No Significant PFAS Emissions Caused by Waste Incineration (Study on Fluoropolymer Destruction). Available at: [Link][6]
-
PubChem. Ethyl 4-(trifluoromethyl)benzoate (Structural Analog Data). National Library of Medicine. Available at: [Link]
-
Envirotec Magazine. High-temperature incineration still key to destroying PFAS. Available at: [Link][2][4]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. epa.gov [epa.gov]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. envirotecmagazine.com [envirotecmagazine.com]
- 5. vumc.org [vumc.org]
- 6. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
A Senior Application Scientist's Guide to Handling Ethyl 4-(Trifluoromethyl)cinnamate
As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The compound Ethyl 4-(trifluoromethyl)cinnamate, while a valuable intermediate, requires a handling protocol that respects its potential hazards. While comprehensive toxicological data for this specific molecule is not extensively published, principles of chemical safety demand that we extrapolate from structurally similar compounds to establish a robust framework of protection. The presence of the trifluoromethyl group on the cinnamate backbone suggests a higher potential for irritant properties compared to simpler cinnamate esters.[1][2] This guide is structured to provide a clear, actionable plan for the safe handling, use, and disposal of this reagent, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Stance
A thorough risk assessment is the cornerstone of laboratory safety. Based on data from analogous compounds, we must assume that this compound presents the following primary hazards:
-
Skin Irritation: Similar trifluoromethyl-containing cinnamates are classified as skin irritants.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may irritate the respiratory system.[3][4]
It is also a combustible substance that may emit hazardous fumes, including carbon oxides and hydrogen fluoride, under fire conditions.[5] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Hazard and Protection Summary
| Hazard Category | Potential Effect | Primary Engineering Control | Essential Personal Protective Equipment (PPE) |
| Eye Contact | Serious Irritation[1][2] | Chemical Fume Hood | Chemical safety goggles (ANSI Z87.1 or EN166) |
| Skin Contact | Irritation[1][2] | Chemical Fume Hood | Nitrile rubber gloves, fully buttoned lab coat |
| Inhalation | Respiratory Tract Irritation[3][4] | Chemical Fume Hood | Not required with proper fume hood use |
| Ingestion | Harmful if swallowed[3][4][6] | N/A | Do not eat, drink, or smoke in the lab |
Essential PPE and Engineering Controls
The primary directive is to minimize all routes of exposure. This is achieved by layering controls, with engineering solutions being the first and most critical line of defense.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound—from weighing and transferring to running reactions and work-ups—must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow contains vapors and potential aerosols, preventing them from entering the laboratory atmosphere and being inhaled.
Causality: The trifluoromethyl group can increase the volatility and reactivity of the compound compared to simple ethyl cinnamate. Working in a fume hood directly addresses the inhalation hazard, which is a primary concern for irritant compounds.[3][4]
Mandatory Personal Protective Equipment (PPE)
-
Eye and Face Protection :
-
Chemical Safety Goggles : ANSI Z87.1-compliant (US) or EN166-compliant (EU) safety goggles are mandatory at all times.[4][7] They provide a seal around the eyes, protecting from splashes and stray particles.
-
Face Shield : A full-face shield should be worn over safety goggles during procedures with a heightened risk of splashing, such as transferring large volumes or working with the material under pressure.
-
-
Skin and Body Protection :
-
Gloves : Nitrile rubber gloves are the standard recommendation.[8] Always inspect gloves for tears or punctures before use. For prolonged operations, consider using gloves with a greater thickness (e.g., >0.11 mm) or changing them frequently.[8] Use proper glove removal technique to avoid contaminating your skin.[5]
-
Laboratory Coat : A clean, fully buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn to protect against accidental skin contact.
-
Impervious Clothing : For large-scale work or situations with a high risk of splashes, consider wearing an impervious apron over the lab coat.[4]
-
-
Respiratory Protection :
-
Under normal conditions of use within a functioning fume hood, a respirator is not required.[6]
-
In the event of a large spill or a failure of ventilation, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors should be used by trained emergency response personnel.[6][7]
-
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Safe Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered.[9] Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Donning PPE : Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Chemical Transfer : Conduct all transfers of the solid or solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids to minimize the generation of dust or aerosols.
-
During Reaction : Keep the fume hood sash at the lowest practical height.[10] All containers must be clearly labeled with the chemical name and primary hazard.[11]
-
Post-Handling : After use, securely close the primary container. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove gloves first using a safe, non-contaminating technique. Remove your lab coat and hang it in the designated area. Goggles should be the last item removed before leaving the lab. Wash hands thoroughly with soap and water.[1][5]
Emergency Workflow: Small Spill Response
The following workflow outlines the immediate steps for managing a small, contained spill of this compound inside a chemical fume hood.
Caption: Workflow for handling a small chemical spill in a fume hood.
Disposal Plan
-
Chemical Waste : Unused this compound and any reaction waste containing it must be disposed of as hazardous chemical waste.[12] Collect this waste in a clearly labeled, sealed container. Never mix it with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must also be disposed of in the solid hazardous waste stream.[12]
-
Regulatory Compliance : All waste disposal must adhere strictly to local, state, and federal regulations.[13] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
By integrating these safety protocols into your daily workflow, you build a culture of trust and responsibility, ensuring that your valuable scientific contributions are achieved without compromising personal or environmental safety.
References
- MilliporeSigma. (2025). Safety Data Sheet - Ethyl cinnamate.
- Pfaltz & Bauer. (2023). Safety Data Sheet - Ethyl cinnamate.
- R&D Systems. (2025). Safety Data Sheet.
- MedChemExpress. (2024). Safety Data Sheet - Ethyl cinnamate.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- TCI Chemicals. (n.d.). Safety Data Sheet - 4-(Trifluoromethyl)cinnamic Acid.
- Vigon International. (2015). 500137 ethyl cinnamate safety data sheet.
- CPAChem. (2024). Safety data sheet - methyl cinnamate.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Ethyl cinnamate.
- Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl Cinnamate , 98% Trans.
- ThermoFisher Scientific. (2026). Safety Data Sheet - Ethyl cinnamate.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet Ethyl cinnamate.
- Fisher Scientific. (2009). Safety Data Sheet - Ethyl trifluoromethanesulfonate.
- TCI Chemicals. (2025). Safety Data Sheet - Ethyl (E)-Cinnamate.
- Organic Syntheses. (n.d.). Ethyl cinnamate procedure.
- University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Synquest Labs. (2016). Safety Data Sheet - 4-(Trifluoromethyl)cinnamaldehyde.
- Lab Manager. (2017). Handling and Storing Chemicals.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. ASPIRE.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. indenta.com [indenta.com]
- 13. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
